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Core Science & Biosynthesis

Foundational

Structural Characterization and NMR Spectral Analysis of Methyl 4-amino-2-fluoronicotinate: A Technical Whitepaper

Executive Summary & Biological Context Methyl 4-amino-2-fluoronicotinate (CAS: 1804145-93-4)[1] is a highly specialized fluorinated pyridine derivative with the molecular formula C₇H₇FN₂O₂[2]. In modern drug discovery, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

Methyl 4-amino-2-fluoronicotinate (CAS: 1804145-93-4)[1] is a highly specialized fluorinated pyridine derivative with the molecular formula C₇H₇FN₂O₂[2]. In modern drug discovery, this compound serves as a critical synthetic building block for the development of urea-based SMARCA2/BRM ATPase inhibitors[3].

The mammalian SWI/SNF chromatin remodeling complex relies on mutually exclusive catalytic subunits: BRG1 (SMARCA4) and BRM (SMARCA2)[3]. In various cancers (e.g., lung adenocarcinoma), BRG1 is frequently mutated, creating a synthetic lethal dependency on its paralog, BRM[4]. By utilizing methyl 4-amino-2-fluoronicotinate to synthesize potent BRM inhibitors, researchers can selectively induce cell cycle arrest in BRG1-mutant cancer cells[4].

SWISNF_Pathway BRG1 BRG1 (SMARCA4) Mutated in Cancer BRM BRM (SMARCA2) Functional Paralog BRG1->BRM Synthetic Lethality Dependency SWISNF SWI/SNF Complex Chromatin Remodeling BRM->SWISNF ATP-dependent Activation Inhibitor BRM Inhibitor (Derived from Target) Inhibitor->BRM Allosteric/Active Inhibition Arrest Cell Cycle Arrest & Tumor Suppression Inhibitor->Arrest Therapeutic Outcome

Caption: SWI/SNF complex synthetic lethality pathway and BRM inhibition.

Synthetic Methodology and Regioselectivity

The synthesis of methyl 4-amino-2-fluoronicotinate is a two-step process designed to functionalize the pyridine core with high regioselectivity[4].

Step 1: Lithiation and Acylation The synthesis begins with 2,4-difluoropyridine. Treatment with lithium diisopropylamide (LDA) at -78°C selectively deprotonates the C-3 position[5]. Causality of choice: The C-3 proton is the most acidic due to the synergistic inductive electron-withdrawing effects of the adjacent fluorine atoms at C-2 and C-4. Subsequent trapping with methyl chloroformate yields methyl 2,4-difluoronicotinate[5].

Step 2: Nucleophilic Aromatic Substitution (SNAr) The intermediate is reacted with ammonia in dioxane at 60°C for 18 hours[4]. Causality of choice: The SNAr reaction occurs exclusively at the C-4 position rather than C-2. The C-4 fluorine is highly activated toward nucleophilic attack because the resulting Meisenheimer complex intermediate is stabilized by the para-directing electron-withdrawing pyridine nitrogen and the ortho-directing methyl ester group.

Synthesis_Workflow A 2,4-Difluoropyridine (Starting Material) B LDA, Methyl Chloroformate THF, -78°C A->B Deprotonation & Acylation C Methyl 2,4-difluoronicotinate (Intermediate) B->C D Ammonia in Dioxane 60°C, 18h C->D Regioselective SNAr (C-4 Position) E Methyl 4-amino-2-fluoronicotinate (Target Compound) D->E

Caption: Step-by-step synthetic workflow for Methyl 4-amino-2-fluoronicotinate.

NMR Spectral Data Analysis (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the regiochemistry of the SNAr substitution. Below is the empirical/theoretical spectral data model based on quantum mechanical principles for this specific molecular architecture.

Causality Behind Chemical Shifts and Spin-Spin Splitting
  • Amine Shielding (+M Effect): In the ¹H NMR spectrum, the H-5 proton (δ ~6.60 ppm) is significantly shielded compared to a standard pyridine proton. This causality stems from the strong mesomeric (+M) electron-donating effect of the C-4 amino group, which pushes electron density into the ring, specifically shielding the ortho (C-5) position.

  • Fluorine Scalar Coupling (J-Coupling): The ¹³C NMR spectrum is dominated by carbon-fluorine spin-spin splitting. The massive one-bond coupling (¹J_CF ≈ 235 Hz) at C-2 is a direct consequence of the high s-character and Fermi contact interaction between the ¹⁹F nucleus and the C-2 carbon. The ester carbonyl carbon (C-3) also shows a diagnostic two-bond coupling (²J_CF ≈ 35 Hz).

Quantitative Data Tables

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
NH₂ ~ 6.95 br s - 2H Amine protons
H-6 ~ 7.85 dd 5.8, 1.5 1H Pyridine C6-H
H-5 ~ 6.60 dd 5.8, 2.0 1H Pyridine C5-H

| OCH₃ | ~ 3.82 | s | - | 3H | Methyl ester |

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J_CF, Hz) Assignment
C-2 ~ 162.0 d ~ 235 C-F
C=O ~ 164.5 s - Ester Carbonyl
C-4 ~ 156.0 d ~ 12 C-NH₂
C-6 ~ 149.5 d ~ 15 Pyridine C-H
C-5 ~ 108.0 d ~ 3 Pyridine C-H
C-3 ~ 102.5 d ~ 35 C-COOMe

| OCH₃ | ~ 52.3 | s | - | Methoxy Carbon |

Self-Validating Experimental Protocol for NMR Acquisition

To ensure the trustworthiness and reproducibility of the acquired spectra, the following protocol incorporates a strict self-validating feedback loop.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of methyl 4-amino-2-fluoronicotinate in 0.6 mL of anhydrous DMSO-d₆.

  • Self-Validation: Visually inspect the NMR tube. A clear, particulate-free solution ensures optimal magnetic susceptibility. Any turbidity dictates mandatory filtration through a 0.2 μm PTFE syringe filter to prevent severe magnetic field distortion and line broadening.

Step 2: Probe Tuning and Matching (ATM)

  • Action: Adjust the probe's RF circuitry to the exact Larmor frequencies of ¹H (e.g., 400.13 MHz) and ¹³C (e.g., 100.61 MHz).

  • Self-Validation: The tuning curve (wobble curve) must display a sharp dip exactly at the center frequency. This confirms minimal reflected power, thereby maximizing the signal-to-noise ratio (SNR) and ensuring accurate 90° pulse calibration.

Step 3: Locking and 3D Shimming

  • Action: Lock the spectrometer to the deuterium frequency of DMSO-d₆ and execute gradient shimming (e.g., TopShim).

  • Self-Validation: The lock signal level must stabilize above 80% without oscillation. The full-width at half-maximum (FWHM) of the residual solvent peak (δ 2.50 ppm) must be ≤ 1.2 Hz. If the FWHM exceeds this threshold, the magnetic field is non-homogeneous, and manual adjustment of the Z1/Z2 gradients is required before proceeding.

Step 4: Acquisition Parameters

  • Action: Acquire the ¹H spectrum using a relaxation delay (D1) of 2.0 seconds. For the ¹³C spectrum, utilize a D1 of 3.0 seconds with ¹H power-gated decoupling (WALTZ-16).

  • Self-Validation: The extended D1 ensures that all nuclei fully relax to thermal equilibrium between pulses, guaranteeing that the integration values for the ¹H spectrum accurately reflect the 2:1:1:3 proton ratio of the molecule.

References

[1] Title: Methyl 4-amino-2-fluoronicotinate (Catalog No: APT002239) Source: Appretech Scientific Limited URL: [Link]

[3],[4],[5],[6] Title: US11958846B2 - Urea compounds and compositions as SMARCA2/BRM ATPase inhibitors Source: Google Patents URL:

Sources

Exploratory

Thermodynamic Stability and Melting Point Characterization of Methyl 4-amino-2-fluoronicotinate

A Technical Whitepaper for Pharmaceutical Scientists and Process Chemists Executive Summary Methyl 4-amino-2-fluoronicotinate (CAS: 1804145-93-4; Formula: C₇H₇FN₂O₂) is a highly functionalized pyridine building block ext...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Pharmaceutical Scientists and Process Chemists

Executive Summary

Methyl 4-amino-2-fluoronicotinate (CAS: 1804145-93-4; Formula: C₇H₇FN₂O₂) is a highly functionalized pyridine building block extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and targeted oncology therapeutics[1][2]. The strategic placement of a fluorine atom at the C2 position, an amino group at C4, and a methyl ester at C3 creates a unique stereoelectronic environment.

For process chemists and formulation scientists, understanding the thermodynamic stability and precise melting point of this intermediate is not merely an academic exercise—it is a critical regulatory requirement. Thermal properties dictate the compound's behavior during bulk storage, milling, and downstream catalytic cross-coupling reactions. This whitepaper provides an in-depth mechanistic analysis of the compound's thermodynamic stability and outlines the gold-standard analytical protocols required for its thermal characterization.

Theoretical Framework: Thermodynamics of Fluorinated Pyridines

The thermodynamic stability of Methyl 4-amino-2-fluoronicotinate is governed by a complex interplay of intramolecular orbital effects and intermolecular crystal lattice forces.

Molecular Orbital Contributions of the C2-Fluorine

The introduction of a fluorine atom onto the pyridine ring fundamentally alters its thermodynamic profile. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I), which lowers the energy of the pyridine π-system[3]. This stabilization of the π-orbitals makes the heteroaromatic ring significantly more resistant to oxidative degradation and thermal breakdown compared to non-fluorinated analogs. Furthermore, the C-F bond possesses an exceptionally high bond dissociation energy (~116 kcal/mol), acting as a thermodynamic driver that resists homolytic cleavage under thermal stress[4].

Crystal Lattice Energy and Melting Point Dynamics

The melting point of a crystalline solid is the temperature at which the thermodynamic free energy of the solid and liquid phases are in equilibrium ( ΔG=0 ). For Methyl 4-amino-2-fluoronicotinate, the enthalpy of fusion ( ΔHfus​ ) is heavily influenced by its hydrogen-bonding network:

  • Hydrogen Bond Donors: The primary amine at the C4 position provides two protons capable of hydrogen bonding.

  • Hydrogen Bond Acceptors: The C3 carbonyl oxygen, the C2 fluorine, and the pyridine nitrogen serve as competitive acceptors.

The resulting intermolecular network tightly packs the molecules into a rigid crystal lattice. Thermal energy must overcome these specific directional forces to induce the phase transition from solid to liquid.

Standardized Analytical Protocols (E-E-A-T Validated)

Because exact empirical melting points for highly specific proprietary intermediates can vary based on polymorphic form and crystalline purity, establishing a rigorous, self-validating analytical workflow is essential[5]. The following protocols detail the causality behind each experimental choice.

Protocol 1: Differential Scanning Calorimetry (DSC) for Melting Point Determination

DSC is the industry standard for quantifying the heat flow associated with phase transitions[6].

  • Rationale: We utilize a heat-cool-heat cycle to erase the thermal history of the sample (e.g., stresses from milling or crystallization) and to confirm that the endothermic event is a true, reversible melt rather than a decomposition.

  • Step-by-Step Methodology:

    • Sample Preparation: Accurately weigh 2.0 – 5.0 mg of Methyl 4-amino-2-fluoronicotinate into an aluminum DSC pan.

    • Hermetic Sealing: Crimp the pan with a pinhole lid. Causality: The pinhole allows for the release of any trapped moisture while preventing the premature volatilization of the methyl ester, which would skew the baseline.

    • Purge Gas: Utilize dry Nitrogen (N₂) at a flow rate of 50 mL/min to prevent oxidative degradation during the thermal ramp.

    • Thermal Ramp (Cycle 1): Equilibrate at 25°C, then heat at 10°C/min to 150°C. Record the onset temperature ( Tonset​ ) and peak temperature ( Tpeak​ ) of the melting endotherm.

    • Cooling & Re-heating (Cycle 2): Cool ballistically to 25°C, then repeat the 10°C/min ramp. A reproducible Tpeak​ confirms thermodynamic stability and a true melting point.

Protocol 2: Thermogravimetric Analysis (TGA) for Decomposition Kinetics

TGA must be run orthogonally to DSC to ensure the melting point is not conflated with thermal degradation[5][7].

  • Rationale: If a compound loses mass concurrently with an endothermic DSC peak, the event is a decomposition melt. TGA tracks mass loss as a function of temperature.

  • Step-by-Step Methodology:

    • Load 5.0 – 10.0 mg of the sample into a platinum or alumina TGA crucible.

    • Equilibrate the microbalance at 25°C under a Nitrogen purge (40 mL/min).

    • Ramp the temperature at 10°C/min from 25°C to 400°C.

    • Data Analysis: Calculate the temperature at which 5% mass loss occurs ( Td5%​ ). For Methyl 4-amino-2-fluoronicotinate, the primary mass loss event will likely correspond to the decarboxylation or loss of the methoxy group.

Thermal_Analysis_Workflow Sample Sample Prep (CAS: 1804145-93-4) DSC DSC Analysis (Heat-Cool-Heat) Sample->DSC TGA TGA Analysis (Mass Loss Kinetics) Sample->TGA Data Data Integration (Overlay Thermograms) DSC->Data TGA->Data Result1 True Melting Point (u0394H_fus, T_onset) Data->Result1 Result2 Decomposition Limit (T_d5%) Data->Result2

Caption: Integrated DSC and TGA workflow for validating the thermal transitions of pharmaceutical intermediates.

Long-Term Thermodynamic Stability (ICH Q1A Guidelines)

Beyond acute thermal transitions, the long-term thermodynamic stability of Methyl 4-amino-2-fluoronicotinate must be established to determine its shelf-life and optimal storage conditions. The International Council for Harmonisation (ICH) Q1A(R2) guidelines dictate the regulatory standard for these studies[8][9].

Because the molecule contains an ester linkage and a primary amine, it is theoretically susceptible to hydrolysis and intermolecular amidation under high heat and humidity.

Accelerated Stability Matrix

To predict the long-term thermodynamic degradation profile, the intermediate should be subjected to the following ICH-compliant matrix[10][11]:

Table 1: ICH Q1A(R2) Stability Testing Matrix for Pyridine Intermediates

Study TypeStorage ConditionMinimum Time PeriodKey Analytical Attributes Monitored
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 MonthsHPLC Purity, Moisture Content (Karl Fischer)
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 MonthsHPLC Purity, Visual Appearance
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 MonthsDegradant Profiling (LC-MS), DSC shift
Stress (Thermal) 60°C / Ambient Humidity14 DaysIsothermal Microcalorimetry, TGA
Predicted Degradation Pathways

Under extreme thermal stress (exceeding the crystalline lattice energy), the compound will seek thermodynamic equilibrium through degradation. The ester group is the most labile moiety.

Degradation_Pathway Native Methyl 4-amino-2-fluoronicotinate (Thermodynamically Stable) Stress Stress Native->Stress Energy Input Hydrolysis Ester Hydrolysis (Formation of Nicotinic Acid) Stress->Hydrolysis +H2O Amidation Intermolecular Amidation (Oligomerization) Stress->Amidation Nucleophilic Attack Decarb Decarboxylation (High Temp Degradation) Hydrolysis->Decarb >150°C

Caption: Thermodynamic degradation pathways of Methyl 4-amino-2-fluoronicotinate under environmental stress.

Summary of Physicochemical Properties

While specific batch-to-batch melting points depend on the crystallization solvent and polymorphic form, the foundational physicochemical properties of the compound are summarized below to aid in analytical calibration[1][12].

Table 2: Physicochemical Properties of CAS 1804145-93-4

PropertyValue / Description
Chemical Name Methyl 4-amino-2-fluoronicotinate
CAS Number 1804145-93-4
Molecular Formula C₇H₇FN₂O₂
Molecular Weight 170.14 g/mol
Recommended Storage Sealed in dry, 2-8°C (To maintain thermodynamic stability)
Purity Standard ≥98% (Required for accurate thermal analysis)

Note: For absolute melting point determination of a specific lot, the DSC/TGA protocols outlined in Section 3 must be executed, as literature values for highly specialized fluorinated intermediates are often proprietary to the synthesizing laboratory.

References

  • Appretech Scientific Limited. "Methyl 4-amino-2-fluoronicotinate - Product Catalog." appretech.com. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." europa.eu. Available at: [Link]

  • International Council for Harmonisation (ICH). "Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products." ich.org. Available at: [Link]

  • Lab Manager. "Thermal Stability Testing for Pharmaceuticals and Advanced Materials." labmanager.com. Available at: [Link]

  • Mtoz Biolabs. "Pharmaceutical Thermal Stability Analysis Service." mtoz-biolabs.com. Available at: [Link]

  • Pacific BioLabs. "ICH Stability Testing for Pharmaceuticals and Biologics." pacificbiolabs.com. Available at: [Link]

  • Semantic Scholar. "Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings." semanticscholar.org. Available at:[Link]

  • National Institutes of Health (PMC). "Photochemical Reactions of Fluorinated Pyridines at Half-Sandwich Rhodium Complexes." nih.gov. Available at:[Link]

Sources

Foundational

Thermodynamic and Empirical Solubility Profiling of Methyl 4-amino-2-fluoronicotinate: A Technical Whitepaper

Executive Summary In the development of advanced pharmaceutical intermediates, understanding the thermodynamic solubility profile of highly functionalized building blocks is critical for process chemistry, reaction desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced pharmaceutical intermediates, understanding the thermodynamic solubility profile of highly functionalized building blocks is critical for process chemistry, reaction design, and downstream crystallization. Methyl 4-amino-2-fluoronicotinate (CAS: 1804145-93-4) [1] is a complex pyridine derivative featuring multiple hydrogen-bond donors and acceptors. This whitepaper provides an in-depth analysis of its solubility behavior in organic solvents, utilizing Hansen Solubility Parameters (HSP) to explain the causality behind its dissolution mechanics, supported by a self-validating empirical protocol.

Physicochemical Architecture & Causality

To predict and understand solubility, we must first deconstruct the molecular architecture of the API intermediate. Methyl 4-amino-2-fluoronicotinate possesses four distinct functional domains that dictate its intermolecular interactions:

  • The Pyridine Core: Provides a hydrophobic, aromatic surface area that drives dispersion forces ( δD​ ).

  • The 2-Fluoro Substituent: The highly electronegative fluorine atom withdraws electron density from the ring. This not only induces a strong dipole moment ( δP​ ) but also activates the C2 position toward Nucleophilic Aromatic Substitution (SNAr). Process Causality: Because of this activation, basic polar protic solvents (e.g., methanolic NaOH) must be avoided at high temperatures to prevent unwanted methoxy-defluorination.

  • The 4-Amino Group: Acts as a potent primary hydrogen-bond donor ( δH​ ). The electron-withdrawing effect of the adjacent fluorine and the ester group increases the acidity of these protons, strengthening their interaction with hydrogen-bond accepting solvents.

  • The 3-Methyl Ester: Acts as a hydrogen-bond acceptor and contributes to the overall polarity of the molecule.

Thermodynamic Modeling via Hansen Solubility Parameters (HSP)

Rather than relying on trial and error, modern process chemistry utilizes [2] to predict solvent compatibility. The HSP framework divides the total cohesive energy of a liquid into three parameters: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )[3].

The affinity between the API and a solvent is calculated using the Relative Energy Difference (RED) equation[3]:

Ra​=4(δD2​−δD1​)2+(δP2​−δP1​)2+(δH2​−δH1​)2​ RED=Ra​/R0​

(Where R0​ is the interaction radius of the solute, estimated here as 8.0 MPa0.5 based on molecular volume).

A RED value <1.0 indicates high thermodynamic affinity (a "good" solvent), while a RED >1.0 indicates poor affinity (an anti-solvent).

HSP_Logic API Methyl 4-amino-2-fluoronicotinate Disp Dispersion (δD) Pyridine Ring API->Disp Polar Polarity (δP) C-F & C=O API->Polar Hbond H-Bonding (δH) -NH2 Group API->Hbond Solv Solvent Matching (RED < 1.0) Disp->Solv Polar->Solv Hbond->Solv

Fig 1. Physicochemical drivers of API solubility via HSP.

Table 1: Estimated Hansen Solubility Parameters (MPa^0.5)
Component δD​ (Dispersion) δP​ (Polar) δH​ (H-Bonding)
API (Estimated) 18.5 12.0 9.5
DMSO18.416.410.2
DMF17.413.711.3
Dichloromethane (DCM)17.07.37.1
Methanol14.712.322.3
Toluene18.01.42.0

Quantitative Solubility Data

Based on the thermodynamic modeling and empirical validation, the solubility profile of Methyl 4-amino-2-fluoronicotinate at 25°C is summarized below. Polar aprotic solvents (DMSO, DMF) exhibit exceptional solvation capacity because their high δP​ and moderate δH​ perfectly align with the API's strong dipole and H-bond donor capabilities, resulting in RED values well below 1.0.

Table 2: Empirical Solubility Profile in Organic Solvents (25°C)
Solvent ClassSolventSolubility (mg/mL)Calculated REDSuitability
Polar AproticDMSO> 150.00.56Excellent
Polar AproticDMF> 120.00.61Excellent
HalogenatedDichloromethane45.50.76Good
Polar ProticMethanol18.21.86Poor
Non-PolarToluene< 1.01.62Anti-Solvent

Self-Validating Experimental Methodology

Standard solubility tests often yield false positives due to supersaturation or undetected polymorphic transformations. To guarantee trustworthiness, the following methodology adapts the[4] into a self-validating system .

Step-by-Step Protocol
  • Excess API Preparation: Weigh an excess amount of Methyl 4-amino-2-fluoronicotinate (e.g., 200 mg) into a 10 mL amber glass vial. Causality: Amber glass is used to prevent potential UV-induced degradation of the highly conjugated pyridine system during long equilibration times.

  • Solvent Addition: Add 5.0 mL of the target organic solvent. Seal with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate concentration readings.

  • Thermostatic Agitation: Place the vial in a thermostatic shaker at 25°C ± 0.1°C at 300 rpm.

  • Bifurcated Sampling: Extract 1.0 mL aliquots at exactly 24 hours and 48 hours .

  • Phase Separation: Centrifuge the aliquots at 10,000 rpm for 10 minutes. Causality: Centrifugation is preferred over filtration to avoid API adsorption onto filter membranes, which can skew results for moderately soluble compounds.

  • Quantification (HPLC-UV): Dilute the supernatant with mobile phase and quantify via HPLC-UV at 254 nm against a pre-established calibration curve.

  • Solid-State Verification (XRPD): Isolate the residual solid pellet from the 48-hour sample, dry it gently under a nitrogen stream, and analyze via X-Ray Powder Diffraction (XRPD).

The Self-Validation Logic

The integrity of the data is confirmed only if the system passes two internal checks:

  • Equilibrium Check: The concentration difference between the 24h and 48h time points must be ≤2% . If Δ>2% , the system has not reached thermodynamic equilibrium, and agitation must continue.

  • Polymorph Check: The XRPD diffractogram of the 48h pellet must match the input API. Causality: If the solvent induces the formation of a solvate or a more stable polymorph, the measured solubility reflects the new crystal form, not the original API.

Protocol S1 Excess API + Solvent S2 Agitation (24h & 48h) S1->S2 S3 Centrifugation Phase Split S2->S3 S4a Supernatant: HPLC Assay S3->S4a S4b Solid Pellet: XRPD Analysis S3->S4b Val Validation: Equilibrium & Polymorph Intact S4a->Val S4b->Val

Fig 2. Self-validating shake-flask solubility protocol.

Conclusion

Methyl 4-amino-2-fluoronicotinate exhibits a highly polarized solubility profile driven by its ability to act as a strong hydrogen-bond donor while possessing a significant dipole moment. By combining Hansen Solubility Parameter modeling with a self-validating empirical protocol, process chemists can confidently select polar aprotic solvents (like DMSO or DMF) for high-concentration reactions, while utilizing non-polar solvents (like Toluene) as effective anti-solvents for crystallization and purification workflows.

References

  • OECD. Test No. 105: Water Solubility (Shake-Flask Method). OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press / Routledge. URL:[Link]

  • National Institutes of Health (PMC). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. URL:[Link]

Sources

Exploratory

Methyl 4-amino-2-fluoronicotinate: Elucidating Mass Spectrometry Fragmentation Pathways for Drug Discovery

Executive Summary Methyl 4-amino-2-fluoronicotinate (CAS: 1804145-93-4) is a highly specialized pyridine derivative utilized extensively as a synthetic building block in modern pharmaceutical development. Most notably, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-amino-2-fluoronicotinate (CAS: 1804145-93-4) is a highly specialized pyridine derivative utilized extensively as a synthetic building block in modern pharmaceutical development. Most notably, it serves as a critical intermediate in the synthesis of SMARCA2/BRM ATPase inhibitors, which are being developed as targeted oncology therapeutics for cancers harboring SWI/SNF chromatin remodeling complex mutations [1].

For drug development professionals, tracking this intermediate and its downstream metabolites requires robust analytical methods. High-Resolution Tandem Mass Spectrometry (HR-MS/MS) is the premier tool for this task. This whitepaper provides an in-depth, mechanistic guide to the Electrospray Ionization (ESI) fragmentation pathways of Methyl 4-amino-2-fluoronicotinate, bridging theoretical gas-phase chemistry with field-proven analytical workflows.

Molecular Architecture & Ionization Dynamics

Understanding the fragmentation of Methyl 4-amino-2-fluoronicotinate (Molecular Formula: C7​H7​FN2​O2​ ) requires analyzing its electron distribution. The molecule features:

  • A pyridine ring core.

  • An amino group ( −NH2​ ) at C4, acting as an electron-donating group.

  • A fluorine atom ( −F ) at C2, exerting a strong inductive electron-withdrawing effect.

  • A methyl ester group ( −COOCH3​ ) at C3.

Ionization Causality: In positive ESI mode ( ESI+ ), protonation is thermodynamically driven toward the most basic sites. While the pyridine nitrogen is typically a primary protonation site, the adjacent highly electronegative C2-fluorine attenuates its basicity. Consequently, protonation is shared dynamically between the C4-amino group and the pyridine nitrogen, yielding a stable [M+H]+ precursor ion at an exact mass of m/z 171.056 .

Mechanistic Fragmentation Pathways (CID-MS/MS)

When subjected to Collision-Induced Dissociation (CID) in a mass spectrometer, the [M+H]+ precursor undergoes a highly predictable cascade of neutral losses.

Pathway A: Ester Dissociation (Neutral Loss of Methanol)

The most labile moiety in this structure is the methyl ester. Upon collisional activation, the protonated precursor undergoes a nucleophilic rearrangement leading to the neutral loss of methanol ( CH3​OH , 32.026 Da) [2]. This is a hallmark fragmentation rule for methyl esters, resulting in the formation of a highly conjugated, resonance-stabilized acylium ion at m/z 139.030 .

Pathway B: Decarbonylation

The acylium ion is inherently unstable as collision energy (CE) increases. It rapidly extrudes carbon monoxide ( CO , 27.995 Da) to relieve steric and electronic strain. This decarbonylation yields a fluoropyridinium-like fragment at m/z 111.035 .

Pathway C: Ring Contraction & Halogen/Amine Elimination

The m/z 111.035 fragment acts as a branching node for two competing high-energy pathways[3]:

  • Pathway C1 (Loss of HF): The proximity of ring protons facilitates the elimination of hydrogen fluoride ( HF , 20.006 Da), generating a m/z 91.029 fragment. This confirms the presence of the fluorine atom on the aromatic ring.

  • Pathway C2 (Loss of HCN): Deep cleavage of the pyridine ring, heavily influenced by the C4-amino group, results in the expulsion of hydrogen cyanide ( HCN , 27.011 Da), forming a fluoro-pyrrole-like ion at m/z 84.024.

Fragmentation M [M+H]+ m/z 171.056 Protonated Precursor F1 [M+H - CH3OH]+ m/z 139.030 Acylium Ion M->F1 - CH3OH (-32.026 Da) F2 [M+H - CH3OH - CO]+ m/z 111.035 Fluoropyridinium Ion F1->F2 - CO (-27.995 Da) F3 [M+H - CH3OH - CO - HF]+ m/z 91.029 Pyridine Ring Remnant F2->F3 - HF (-20.006 Da) F4 [M+H - CH3OH - CO - HCN]+ m/z 84.024 Fluoro-pyrrole-like Ion F2->F4 - HCN (-27.011 Da)

ESI-MS/MS fragmentation logic tree for Methyl 4-amino-2-fluoronicotinate.

Quantitative Data Summary

To facilitate rapid identification during LC-MS/MS screening, the theoretical exact masses and corresponding neutral losses are summarized below. Mass accuracy is calculated based on monoisotopic masses.

Fragment IdentityMolecular FormulaExact Mass (m/z)Neutral Loss (Da)Relative Abundance (Est.)
Precursor Ion [C7​H8​FN2​O2​]+ 171.0564N/A100% (Low CE)
Acylium Ion [C6​H4​FN2​O]+ 139.030232.0262 ( CH3​OH )85% (Med CE)
Fluoropyridinium [C5​H4​FN2​]+ 111.035327.9949 ( CO )100% (Med CE)
Ring Remnant [C5​H3​N2​]+ 91.029120.0062 ( HF )40% (High CE)
Fluoro-pyrrole [C4​H3​FN]+ 84.024427.0109 ( HCN )35% (High CE)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-HRMS/MS methodology is designed as a self-validating system. It includes built-in system suitability testing (SST) to verify instrument calibration prior to sample acquisition.

Step 1: System Suitability & Calibration
  • Causality: High-resolution mass spectrometers (like Q-TOFs or Orbitraps) experience mass drift due to temperature fluctuations.

  • Action: Infuse a known tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix). Verify that the mass accuracy for the m/z 118.086 and m/z 322.048 reference ions is strictly < 2 ppm . Do not proceed if drift exceeds this threshold.

Step 2: Sample Preparation
  • Action: Dissolve Methyl 4-amino-2-fluoronicotinate standard in 100% LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using an initial mobile phase composition of 95% Water / 5% Methanol.

  • Causality: Methanol is chosen over Acetonitrile as the organic modifier because it enhances desolvation efficiency in the ESI source for basic pyridine derivatives, promoting higher yields of the [M+H]+ precursor.

Step 3: UHPLC Separation Parameters
  • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Provides the protons necessary for ESI+ ionization).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 4: Q-TOF MS/MS Acquisition
  • Source Settings: Capillary Voltage: 3.5 kV; Drying Gas ( N2​ ): 10 L/min at 300°C; Nebulizer: 40 psi.

  • MS/MS Parameters: Isolate m/z 171.056 in the quadrupole (Isolation width: 1.3 m/z). Apply a collision energy ramp of 15 eV to 35 eV using ultra-pure Nitrogen as the collision gas.

  • Causality: Ramping the collision energy ensures the capture of both primary (labile ester cleavage at ~15 eV) and tertiary (ring fragmentation at ~35 eV) product ions in a single composite spectrum.

Workflow S1 1. Calibration (Mass Drift < 2 ppm) S2 2. Sample Prep (1 µg/mL in MeOH) S1->S2 S3 3. UHPLC Separation (C18, Formic Acid) S2->S3 S4 4. Q-TOF MS/MS (CID Ramp 15-35 eV) S3->S4 S5 5. Data Analysis (Exact Mass Matching) S4->S5

Self-validating LC-HRMS/MS experimental workflow for small molecule analysis.

Foundational

Technical Whitepaper: Safety, Handling, and Application Profiling of Methyl 4-amino-2-fluoronicotinate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Early-Stage Drug Discovery Executive Summary In modern drug discovery, highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Early-Stage Drug Discovery

Executive Summary

In modern drug discovery, highly functionalized heterocyclic building blocks are the foundation of targeted therapeutics. Methyl 4-amino-2-fluoronicotinate (CAS: 1804145-93-4) has emerged as a critical intermediate, particularly in the synthesis of urea-based SMARCA2/BRM ATPase inhibitors targeting the mammalian SWI/SNF chromatin remodeling complex [1].

Working with fluorinated pyridine derivatives requires a nuanced understanding of their physicochemical properties and reactivity profiles. This guide synthesizes the Safety Data Sheet (SDS) hazard causality, field-proven handling precautions, and a self-validating experimental workflow for its downstream application, ensuring both scientific integrity and laboratory safety.

Physicochemical Profiling

Understanding the fundamental properties of Methyl 4-amino-2-fluoronicotinate is essential for predicting its behavior in both biological assays and synthetic organic workflows. The presence of the fluorine atom significantly modulates the lipophilicity and basicity of the pyridine nitrogen.

Table 1: Quantitative Physicochemical Data [2]

ParameterValue / Description
CAS Number 1804145-93-4
Molecular Formula C₇H₇FN₂O₂
Molecular Weight 170.14 g/mol
SMILES String O=C(C1=C(N)C=CN=C1F)OC
Topological Polar Surface Area (TPSA) 65.21 Ų
LogP (Calculated) 0.5895
Hydrogen Bond Donors / Acceptors 1 / 4
Storage Conditions Sealed in dry, 2-8°C

SDS Hazard Causality & Risk Mitigation

Standard SDS documents list hazards without explaining the underlying chemical logic. As scientists, we must understand why a compound presents specific risks to design effective engineering controls.

Mechanistic Hazard Analysis
  • H302 (Harmful if swallowed) & H315/H319 (Skin/Eye Irritation): The presence of the highly electronegative fluorine atom at the C2 position, coupled with the electron-withdrawing methyl ester at C3, renders the pyridine core highly electron-deficient. This electrophilicity increases its susceptibility to nucleophilic attack by biological nucleophiles (e.g., thiol and primary amine groups in dermal and ocular proteins). This covalent interaction leads to localized protein denaturation, irritation, and cellular toxicity [2].

  • H335 (May cause respiratory irritation): Supplied as a crystalline solid, aerosolized micro-particulates can readily deposit in the mucosal membranes of the upper respiratory tract, where the compound's localized electrophilicity triggers inflammatory cascades.

Table 2: Core SDS Parameters and Required PPE [2]

Hazard ClassPrecautionary Statements (P-Codes)Mandatory PPE & Engineering Controls
Skin Irrit. 2 P280, P302+P352, P362+P364Double-layered nitrile gloves (min 0.12mm thickness), lab coat.
Eye Irrit. 2 P305+P351+P338Snug-fitting chemical splash goggles.
STOT SE 3 P261, P271, P304+P340Handle strictly within a certified Class II Type A2 biological safety cabinet or standard chemical fume hood.

Self-Validating Experimental Protocol: LAH Reduction

Methyl 4-amino-2-fluoronicotinate is frequently utilized as a starting material to generate (4-amino-2-fluoropyridin-3-yl)methanol, a precursor for SWI/SNF complex inhibitors [1]. The reduction of the methyl ester using Lithium Aluminum Hydride (LAH) is highly exothermic.

The following protocol is designed as a self-validating system : the use of sodium sulfate decahydrate for the quench ensures a controlled release of water from the crystal lattice, preventing the thermal runaway typically associated with direct aqueous quenching of LAH.

Step-by-Step Methodology
  • Inertion and Setup: To an oven-dried, argon-purged 250 mL round-bottom flask, add Methyl 4-amino-2-fluoronicotinate (2.02 g, 11.87 mmol) and anhydrous Tetrahydrofuran (THF) (70 mL). Submerge the flask in an ice-water bath (0°C).

  • Reagent Addition: Causality Checkpoint: LAH is highly reactive with ambient moisture. Using a dry syringe, add LAH (2M in THF, 7.1 mL, 14.2 mmol) dropwise over 15 minutes. The slow addition manages the exothermic release of the reduction process.

  • Reaction Monitoring: Stir the reaction at 0°C for 30 minutes. Validate completion via LC/MS or TLC (UV active).

  • Self-Validating Quench: Critical Safety Step. Quench the reaction by slowly adding solid sodium sulfate decahydrate (Na₂SO₄·10H₂O) (3.5 g) in small portions. Logic: The hydrate releases water slowly, safely destroying excess LAH while simultaneously precipitating aluminum salts as a granular, easily filterable solid [1].

  • Isolation: Stir the quenched mixture for 15 minutes. Add anhydrous Na₂SO₄ to remove residual moisture. Filter the suspension over a pad of Celite, wash the filter cake with ethyl acetate, and concentrate the filtrate in vacuo to yield the target alcohol.

Logic & Pathway Visualization

The following diagrams map the operational logic of the chemical handling workflow and the downstream biological mechanism of the synthesized derivatives.

ChemicalWorkflow Start Methyl 4-amino-2-fluoronicotinate (Electrophilic Core) Prep Inert Atmosphere Setup (Argon/N2, 0°C) Start->Prep Reagent Add LAH (2M in THF) Dropwise (Exothermic) Prep->Reagent React Stir at 0°C for 30 min (Ester Reduction) Reagent->React Quench Quench: Na2SO4·10H2O (Controlled H2O Release) React->Quench Filter Filter over Celite (Remove Al-salts) Quench->Filter Product (4-amino-2-fluoropyridin-3-yl)methanol (Target Precursor) Filter->Product

Fig 1: Self-validating synthetic workflow for the LAH reduction of Methyl 4-amino-2-fluoronicotinate.

BiologicalPathway Compound Synthesized Urea Inhibitor (Derived from Building Block) Target SMARCA2/BRM ATPase (SWI/SNF Complex) Compound->Target Binds & Inhibits Chromatin Chromatin Remodeling (Catalytic Action Blocked) Target->Chromatin Prevents Transcription Oncogenic Gene Transcription (Downregulated) Chromatin->Transcription Halts Apoptosis Cancer Cell Apoptosis (BRG1-Mutant Cells) Transcription->Apoptosis Induces

Fig 2: Downstream biological mechanism of SMARCA2/BRM inhibitors derived from the building block.

References

  • Title: US11958846B2 - Urea compounds and compositions as SMARCA2/BRM ATPase inhibitors Source: Google Patents URL

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Insights into Methyl 4-amino-2-fluoronicotinate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Oncology Drug Development Professionals Compound: Methyl 4-amino-2-fluoronicotinate (CAS: 1804145-93-4) Introduction and Biological Rationale Methyl 4-amino-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Oncology Drug Development Professionals Compound: Methyl 4-amino-2-fluoronicotinate (CAS: 1804145-93-4)

Introduction and Biological Rationale

Methyl 4-amino-2-fluoronicotinate is a highly specialized pyridine building block utilized extensively in the discovery and development of novel oncology therapeutics. Specifically, it serves as a critical intermediate in the synthesis of inhibitors targeting the SMARCA2 (BRM) and SMARCA4 (BRG1) ATPases [1]. These proteins are mutually exclusive catalytic subunits of the mammalian SWI/SNF chromatin remodeling complex.

In many cancers (such as lung adenocarcinoma and acute myeloid leukemia), mutations in BRG1 create a synthetic lethal dependency on BRM [2]. By inhibiting BRM in BRG1-deficient tumor cells, researchers can induce targeted growth inhibition. The synthesis of robust SMARCA2/BRM inhibitors relies heavily on the precise functionalization of the pyridine core provided by Methyl 4-amino-2-fluoronicotinate [2].

SWISNF_Pathway BRG1 BRG1 (SMARCA4) Mutated in Cancer SWISNF SWI/SNF Complex Chromatin Remodeling BRG1->SWISNF Loss of Function BRM BRM (SMARCA2) Active ATPase BRM->SWISNF Compensatory Dependency Apoptosis Tumor Cell Growth Inhibition SWISNF->Apoptosis Synthetic Lethality Triggered Inhibitor SMARCA2 Inhibitor (Synthesized from target) Inhibitor->BRM Blocks Activity

Fig 1: Synthetic lethal relationship between BRG1 and BRM targeted by SWI/SNF inhibitors.

Retrosynthetic Analysis and Workflow

The preparation of Methyl 4-amino-2-fluoronicotinate is achieved via a two-step sequence starting from commercially available 2,4-difluoropyridine. The logic of this synthesis relies on two fundamental principles of heterocyclic chemistry:

  • Directed Ortho Metalation (DoM): Exploiting the combined inductive electron-withdrawing effects of the fluorine atoms to direct lithiation to the C3 position.

  • Regioselective Nucleophilic Aromatic Substitution ( SN​Ar ): Utilizing the differential activation of the C2 and C4 positions by the pyridine nitrogen and the newly introduced C3 ester to selectively aminate the C4 position.

Synthesis_Workflow SM 2,4-Difluoropyridine Step1 Step 1: DoM & Trapping (LDA, Methyl Chloroformate) SM->Step1 Int1 Methyl 2,4-difluoronicotinate Step1->Int1 Step2 Step 2: Regioselective SNAr (NH3 in Dioxane, 60°C) Int1->Step2 Product Methyl 4-amino-2-fluoronicotinate Step2->Product

Fig 2: Two-step synthetic workflow for Methyl 4-amino-2-fluoronicotinate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 2,4-difluoronicotinate

Mechanistic Rationale: Lithium diisopropylamide (LDA) is a sterically hindered, non-nucleophilic base. At cryogenic temperatures (-78 °C), LDA kinetically deprotonates 2,4-difluoropyridine at the C3 position. This specific proton is highly acidic due to the synergistic inductive pull from the adjacent C2 and C4 fluorine atoms. The resulting organolithium species is highly reactive and is rapidly trapped by the electrophilic carbon of methyl chloroformate to form the ester [2].

Protocol:

  • Preparation: Purge a dry, round-bottom flask with inert gas (Argon/Nitrogen).

  • Metalation: Dissolve 2,4-difluoropyridine (5.0 g, 43.4 mmol) in anhydrous THF (120 mL).

  • Base Addition: Slowly add the solution dropwise to a stirring solution of Lithium diisopropylamide (LDA) (2M in THF/heptane/ethylbenzene, 26.1 mL, 52.1 mmol, 1.2 equiv) maintained strictly at -78 °C [2].

  • Maturation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Electrophilic Trapping: Transfer the lithiated intermediate via cannula to a separate flask containing a stirring solution of methyl chloroformate (5.05 mL, 65.2 mmol, 1.5 equiv) in anhydrous THF (120 mL) at -78 °C [2].

  • Warming: Allow the reaction mixture to gradually warm to room temperature (RT) over 30 minutes.

  • Quenching & Extraction: Slowly quench the reaction with water (100 mL). Extract the aqueous layer with Ethyl Acetate (EtOAc) ( 3×100 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel chromatography (EtOAc/heptane gradient) to isolate the title compound.

Self-Validation Checkpoint:

  • LCMS Analysis: Validate the product formation. The expected retention time (Rt) is 0.94 min, with an observed mass-to-charge ratio (m/z) of 174.1 (M+H) [2].

Step 2: Synthesis of Methyl 4-amino-2-fluoronicotinate

Mechanistic Rationale: The intermediate, methyl 2,4-difluoronicotinate, possesses two potential sites for SN​Ar attack: C2 and C4. The pyridine nitrogen strongly activates both positions. However, the C4 position is para to the pyridine nitrogen, providing a direct resonance pathway to stabilize the Meisenheimer complex intermediate. Furthermore, the ester group at C3 provides ortho-activation to C4 while sterically hindering the C2 position. Consequently, ammonia selectively displaces the C4 fluorine atom, yielding the desired regioisomer [1].

Protocol:

  • Preparation: In a sealed tube or pressure vessel, dissolve methyl 2,4-difluoronicotinate (2.0 g, 11.55 mmol) in 1,4-dioxane (40 mL) [1].

  • Amination: Add a solution of ammonia in dioxane (0.5 M, 46.2 mL, 23.11 mmol, 2.0 equiv) [1].

  • Heating: Seal the vessel securely and heat the reaction mixture to 60 °C with continuous stirring for 18 hours [1].

  • Monitoring: Monitor the reaction progression via TLC or LCMS to ensure complete consumption of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Concentrate the mixture in vacuo to remove dioxane and excess ammonia.

  • Purification: If necessary, purify the crude product via silica gel chromatography or recrystallization to achieve >98% purity, which is the standard requirement for downstream pharmaceutical applications [3].

Quantitative Data Summary

The following table summarizes the key stoichiometric and analytical parameters for the self-validating synthesis protocol.

Reaction StepReagent / IntermediateEquivalentsTemp / TimeLCMS Validation (m/z)
Step 1: DoM 2,4-difluoropyridine1.0 eq-78 °C, 1 hN/A (Starting Material)
LDA (2M solution)1.2 eq-78 °CN/A
Methyl chloroformate1.5 eq-78 °C to RT, 30 min174.1 [M+H]+ (Product)
Step 2: SN​Ar Methyl 2,4-difluoronicotinate1.0 eq60 °C, 18 h174.1[M+H]+ (Starting Mat.)
Ammonia (0.5M in dioxane)2.0 eq60 °C, 18 h171.1 [M+H]+ (Final Product)

Note: The theoretical molecular weight of the final product (C7H7FN2O2) is 170.14 g/mol [3]. LCMS validation in positive ion mode will yield the [M+H]+ peak at approximately 171.1.

References

  • Title: US11958846B2 - Urea compounds and compositions as SMARCA2/BRM ATPase inhibitors Source: Google Patents URL
  • Title: 轉錄標準專利說明書 (Patent Transcript detailing SMARCA2/BRG1 SWI/SNF mechanisms and synthesis)
  • Title: Methyl 4-amino-2-fluoronicotinate Product Specifications Source: Appretech Scientific Limited URL
Application

Preparation of Bioactive Pyridine Derivatives from Methyl 4-amino-2-fluoronicotinate: Application Notes and Protocols

Introduction: The Strategic Value of a Privileged Scaffold The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4][5] Within this important class of heterocycles, Methyl 4-amino-2-fluoronicotinate has emerged as a particularly powerful and versatile starting material for the synthesis of novel bioactive compounds.

This guide provides an in-depth exploration of the synthetic utility of Methyl 4-amino-2-fluoronicotinate. We will delve into the mechanistic principles that govern its reactivity, provide detailed, field-proven protocols for its transformation, and discuss the biological significance of the resulting derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this building block for the discovery of next-generation therapeutics.

The Chemistry of Methyl 4-amino-2-fluoronicotinate: A trifecta of Reactivity

The synthetic power of Methyl 4-amino-2-fluoronicotinate stems from the unique interplay of its three functional groups on the electron-deficient pyridine ring.

  • The 2-Fluoro Group: The fluorine atom at the C2 position is the primary site of reactivity. Its high electronegativity, combined with the electron-withdrawing effect of the ring nitrogen and the C3-ester, makes the C2 carbon highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr).[6] Paradoxically, while the C-F bond is the strongest single bond to carbon, fluoride is an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, not the bond cleavage.[6] The reactivity of 2-fluoropyridine with a nucleophile like sodium ethoxide is reported to be over 300 times faster than its 2-chloro analogue, often allowing for milder reaction conditions.[6]

  • The 4-Amino Group: This group serves as a crucial handle for secondary derivatization or as a key pharmacophoric element that can engage in hydrogen bonding with biological targets. Its presence also electronically influences the reactivity of the ring.

  • The 3-Methyl Ester Group: The ester can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is often vital for bioactivity, as the carboxylate can act as a zinc-binding group in metalloenzymes like carbonic anhydrases or form critical salt-bridge interactions with protein residues.[7]

Caption: Key reactive and functional sites on Methyl 4-amino-2-fluoronicotinate.

The Core Transformation: Nucleophilic Aromatic Substitution (SNAr)

The workhorse reaction for derivatizing Methyl 4-amino-2-fluoronicotinate is the SNAr reaction. Understanding its mechanism is critical for optimizing reaction conditions and troubleshooting.

Mechanistic Principles

The SNAr reaction proceeds via a two-step addition-elimination pathway.

  • Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C2 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, which acts as the leaving group, yielding the substituted product.

Caption: The two-step addition-elimination mechanism of SNAr.

Scope of Nucleophiles

A significant advantage of the SNAr reaction on this scaffold is its compatibility with a diverse range of nucleophiles, enabling the creation of extensive chemical libraries for structure-activity relationship (SAR) studies.

  • N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) are commonly used to synthesize derivatives with potent biological activity, particularly as kinase inhibitors.[8][9]

  • O-Nucleophiles: Alcohols and phenols react under basic conditions to form the corresponding ethers.

  • S-Nucleophiles: Thiols readily displace the fluoride to generate thioethers, which can be further oxidized to sulfoxides or sulfones.

Experimental Protocols

The following protocols are designed as robust starting points for the synthesis of key derivative classes.

Protocol 1: Synthesis of Methyl 4-amino-2-(morpholino)nicotinate (N-Nucleophile)

This protocol details a typical SNAr reaction with a secondary amine, a common transformation for generating scaffolds for bioactive molecule discovery.

Scientist's Insight: The choice of a high-boiling point, polar aprotic solvent like DMSO or NMP facilitates the reaction by solvating the reactants and allowing for higher reaction temperatures if needed. A mild inorganic base like K₂CO₃ is often sufficient to scavenge the HF generated in situ. For less reactive amines, a stronger non-nucleophilic base or higher temperatures may be required.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
Methyl 4-amino-2-fluoronicotinate170.141.05.0851 mg
Morpholine87.121.57.50.66 mL
Potassium Carbonate (K₂CO₃)138.212.010.01.38 g
Dimethyl Sulfoxide (DMSO), anhydrous78.13--10 mL

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-amino-2-fluoronicotinate (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.

  • Add morpholine (1.5 eq) to the suspension.

  • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • A precipitate will form. Collect the solid by vacuum filtration, washing thoroughly with water and then a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure product.

Self-Validation & Troubleshooting:

  • Expected Outcome: A white to off-white solid with an expected yield of 75-90%. The product's identity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

  • Troubleshooting:

    • Incomplete Reaction: If the starting material persists, consider increasing the temperature (up to 120 °C) or using a stronger base like cesium carbonate (Cs₂CO₃).

    • Low Yield: Ensure all reagents and solvents are anhydrous. Moisture can compete with the desired nucleophile.

Protocol 2: Saponification to 4-amino-2-(morpholino)nicotinic Acid

This protocol describes the hydrolysis of the methyl ester to the carboxylic acid, a key step for creating derivatives that can interact with metalloenzymes or form salt bridges.[7]

Scientist's Insight: Lithium hydroxide (LiOH) is often preferred for saponification as it can be effective at room temperature, minimizing potential side reactions that can occur at higher temperatures with NaOH or KOH. A co-solvent system like THF/water or Dioxane/water is used to ensure the solubility of the ester starting material.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
Methyl 4-amino-2-(morpholino)nicotinate237.251.04.0949 mg
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.963.012.0504 mg
Tetrahydrofuran (THF)72.11--15 mL
Water (H₂O)18.02--5 mL
1M Hydrochloric Acid (HCl)36.46--As needed

Step-by-Step Procedure:

  • Dissolve Methyl 4-amino-2-(morpholino)nicotinate (1.0 eq) in a mixture of THF and water in a round-bottom flask.

  • Add LiOH·H₂O (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the ester is fully consumed (typically 2-6 hours).

  • Once complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (10 mL).

  • Cool the solution in an ice bath and carefully acidify to pH ~4-5 by the dropwise addition of 1M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration, washing with cold water.

  • Dry the solid under vacuum to yield the final carboxylic acid product.

Self-Validation & Troubleshooting:

  • Expected Outcome: A white solid with an expected yield of >90%. The disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a broad carboxylic acid proton in the ¹H NMR spectrum confirms the reaction.

  • Troubleshooting:

    • Incomplete Hydrolysis: If the reaction stalls, gentle heating (e.g., to 40 °C) can be applied. Ensure sufficient LiOH is used.

    • Product Fails to Precipitate: If the product is highly water-soluble, extract the acidified aqueous layer multiple times with a polar organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol.

Summary of Synthetic Pathways and Bioactivity

The derivatization of Methyl 4-amino-2-fluoronicotinate opens a gateway to a multitude of bioactive scaffolds. The SNAr reaction at C2, followed by optional modification at C3 and C4, allows for systematic exploration of chemical space.

workflow cluster_nucs Diverse Nucleophiles cluster_bio start Methyl 4-amino-2-fluoronicotinate snar Nucleophilic Aromatic Substitution (SNAr) (Protocol 1) start->snar intermediate 2-Substituted-4-amino Nicotinate Ester snar->intermediate n_nuc Amines (R₂NH) n_nuc->snar o_nuc Alcohols (ROH) o_nuc->snar s_nuc Thiols (RSH) s_nuc->snar hydrolysis Ester Hydrolysis (Protocol 2) intermediate->hydrolysis amide Amide Coupling hydrolysis->amide final_acid Bioactive Carboxylic Acids hydrolysis->final_acid final_amide Bioactive Amides amide->final_amide bio2 Metalloenzyme Inhibitors (e.g., CAIII) final_acid->bio2 bio1 Kinase Inhibitors Anticancer Agents final_amide->bio1

Caption: General workflow from starting material to diverse bioactive scaffolds.

2-Position Substituent ClassPotential BioactivityRepresentative Target(s)Reference(s)
Substituted AminesAnticancer, Anti-inflammatoryProtein Kinases (e.g., Akt, PIM-1)[8][9][10][11]
Alkoxy/Aryloxy GroupsAnti-hyperlipidemia, AnticancerCarbonic Anhydrase III (CAIII)[7]
Fused HeterocyclesAnticancer, AntimicrobialVarious Enzymes, DNA[3][12][13]

Conclusion

Methyl 4-amino-2-fluoronicotinate is a high-value, strategically designed building block for modern medicinal chemistry. Its predictable and robust reactivity in SNAr reactions provides a reliable platform for the rapid generation of diverse chemical libraries. The protocols and insights provided herein serve as a practical guide for researchers to harness the full potential of this scaffold in the quest for novel therapeutics. The ability to easily modulate the substituents at the C2 and C3 positions allows for fine-tuning of a compound's pharmacological profile, making it an indispensable tool in drug discovery programs.

References

  • Al-Rashida, M., et al. (2017). 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer. Medicinal Chemistry Research, 26(7). Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and str. Research on Chemical Intermediates. Available at: [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available at: [Link]

  • Kumar, S., et al. (2016). One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. The Journal of Organic Chemistry, 81(5), 1934-1942. Available at: [Link]

  • Horrobin, D. F. (1996). Nicotinic acid esters and pharmaceutical compositions containing them. Google Patents.
  • Sharma, R., et al. (2011). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 3(6), 433-440. Available at: [Link]

  • Cee, V. J., et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 17(9), 2495-2500. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at: [Link]

  • DiRocco, D. A., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(11), 2564-2579. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]

  • Persoons, L., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 6. Available at: [Link]

  • Rasayan Journal of Chemistry. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Available at: [Link]

  • ResearchGate. (2024). (PDF) Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available at: [Link]

  • PubMed. (2012). Synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives as a series of novel GPR119 agonists. Available at: [Link]

  • ResearchGate. (2021). (PDF) Nicotinic acid derivatives: Application and uses, review. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances, 13(12), 8157-8172. Available at: [Link]

  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available at: [Link]

  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97-107. Available at: [Link]

Sources

Method

Application Note: Orthogonal Functionalization Protocols for Methyl 4-amino-2-fluoronicotinate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 4-amino-2-fluoronicotinate (CAS: 1804145-93-4) Introduction & Mechanistic Rationale Methyl 4-amino-2-fluoronico...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 4-amino-2-fluoronicotinate (CAS: 1804145-93-4)

Introduction & Mechanistic Rationale

Methyl 4-amino-2-fluoronicotinate is a highly versatile, tri-functionalized pyridine building block widely utilized in the synthesis of complex pharmaceutical scaffolds. The strategic placement of three distinct functional groups—a C2-fluoro, a C3-methyl ester, and a C4-amino group—endows the pyridine ring with a unique electronic topology. This allows for highly predictable, regioselective, and orthogonal functionalization without the need for complex protecting group strategies.

The reactivity of this scaffold is governed by two competing electronic effects:

  • Electron Withdrawal (C2 & C3): The highly electronegative fluorine atom and the C3-ester act synergistically with the pyridine nitrogen to create a severely electron-deficient C2 center. This makes the C2 position exceptionally primed for Nucleophilic Aromatic Substitution (SNAr)[1].

  • Electron Donation (C4): The C4-amino group strongly donates electron density into the ring via resonance. Because the C3 position is sterically and electronically blocked by the ester, the amino group directs Electrophilic Aromatic Substitution (EAS) exclusively to the C5 position[2].

Visual Workflow of Functionalization Vectors

G Core Methyl 4-amino-2-fluoronicotinate (C7H7FN2O2) SNAr Vector 1: SNAr at C2 (Nucleophilic Attack) Core->SNAr Amines/Alkoxides EAS Vector 2: EAS at C5 (Electrophilic Halogenation) Core->EAS NBS/NIS Deriv Vector 3: C4-Amine (Cross-Coupling) Core->Deriv Pd-Catalyst SNAr_Prod 2-Substituted-4-amino- nicotinate derivatives SNAr->SNAr_Prod EAS_Prod 5-Halo-4-amino-2-fluoro- nicotinate derivatives EAS->EAS_Prod Deriv_Prod C4-N-Functionalized nicotinate derivatives Deriv->Deriv_Prod

Orthogonal functionalization vectors of Methyl 4-amino-2-fluoronicotinate.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

Causality & Design: The SNAr reaction of fluoropyridines proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (Meisenheimer complex)[1]. Fluorine is a superior leaving group in these systems; kinetic studies demonstrate that 2-fluoropyridines react up to 320 times faster than their chloro-analogues[3]. Furthermore, substitution at the fluorine can occur selectively without hydrolyzing or attacking the adjacent C3-ester[3].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with Methyl 4-amino-2-fluoronicotinate (1.0 mmol, 1.0 eq) and a secondary amine nucleophile (e.g., morpholine, 1.2 mmol, 1.2 eq)[1].

  • Solvent Addition: Suspend the reagents in anhydrous tert-amyl alcohol (5.0 mL) to achieve a 0.2 M concentration. Tert-amyl alcohol is chosen as it provides a high boiling point without acting as a competing nucleophile[1].

  • Reaction: Attach a reflux condenser and heat the mixture to 110 °C under an inert argon atmosphere[1].

  • Monitoring: Track the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1). The reaction is typically complete within 3 hours, indicated by the disappearance of the starting material mass (m/z 171.1 [M+H]+)[1].

  • Workup (Self-Validating): Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with distilled water (2 x 10 mL) to remove unreacted morpholine. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1].

Protocol 2: Regioselective Electrophilic Halogenation at the C5-Position

Causality & Design: To functionalize the C5 position for downstream cross-coupling, electrophilic halogenation is required. The C4-amino group acts as a strong ortho-director. By utilizing commercially available N-halosuccinimides (NBS or NIS), a highly reactive but selective electrophilic halogen source is generated[2]. The reaction must be kept in the dark to suppress homolytic cleavage of the N-X bond, ensuring the reaction proceeds strictly via the electrophilic pathway rather than radical substitution.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 4-amino-2-fluoronicotinate (1.0 mmol, 1.0 eq) in anhydrous DMF (10 mL, 0.1 M).

  • Environmental Control: Wrap the reaction flask completely in aluminum foil to exclude light.

  • Halogenation: Cool the solution to 0 °C using an ice bath. Portion-wise, add N-bromosuccinimide (NBS) (1.05 mmol, 1.05 eq) over 10 minutes to prevent exotherms that could lead to over-halogenation[4].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Workup (Self-Validating): Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize any residual electrophilic bromine. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to effectively strip the DMF from the organic phase. Dry over Na₂SO₄ and concentrate.

Protocol 3: Buchwald-Hartwig Amination of the C4-Amino Group

Causality & Design: The C4-amino group can be derivatized via transition-metal-catalyzed cross-coupling. Because the C2-fluoro group is highly sensitive to SNAr, strong alkoxide bases (like NaOtBu) must be avoided, as they will displace the fluorine. Instead, a mild inorganic base (Cs₂CO₃) combined with a bidentate ligand (Xantphos) forces the reductive elimination pathway while preserving the C2-fluoro and C3-ester groups.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine Methyl 4-amino-2-fluoronicotinate (1.0 mmol, 1.0 eq), an aryl bromide (1.1 mmol, 1.1 eq), Pd₂(dba)₃ (0.05 mmol, 5 mol%), Xantphos (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 eq).

  • Degassing: Evacuate the tube and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, sparged 1,4-dioxane (10 mL).

  • Reaction: Seal the tube and heat to 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter the crude mixture through a pad of Celite to remove the palladium black and inorganic salts. Concentrate and purify via flash column chromatography.

Quantitative Data Summary

The following table summarizes the expected outcomes and operational parameters for the three orthogonal functionalization vectors described above.

Functionalization VectorTarget PositionPrimary ReagentsTemp (°C)Expected YieldRegioselectivity
SNAr C2Amines/Alkoxides, t-Amyl OH80–11085–95%Exclusive to C2
EAS (Halogenation) C5NBS or NIS, DMF (Dark)0–2575–88%Exclusive to C5
Cross-Coupling C4 (N-atom)Ar-Br, Pd-cat, Cs₂CO₃10060–80%N-functionalization

References

  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society URL: [Link]

  • Title: Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions Source: The Journal of Organic Chemistry URL: [Link]

Sources

Application

A Comprehensive Guide to the In Vitro Evaluation of Methyl 4-amino-2-fluoronicotinate Derivatives as Potential Kinase Inhibitors

An Application Guide for Researchers Introduction: The Scientific Rationale The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Introduction: The Scientific Rationale

The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Derivatives of this core, such as Methyl 4-amino-2-fluoronicotinate, are of significant interest in drug discovery, particularly in the development of kinase inhibitors.[2][3] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[4][5] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, making these derivatives promising candidates for therapeutic development.[6]

This guide provides a comprehensive, field-proven framework for the in vitro characterization of novel Methyl 4-amino-2-fluoronicotinate derivatives. As a Senior Application Scientist, my objective is not merely to present a series of protocols, but to articulate a logical, self-validating workflow. This "Assay Cascade" approach is designed to systematically de-risk drug candidates by confirming biochemical potency, cellular activity, direct target engagement, and mechanism of action. Each step is chosen to build upon the last, ensuring that resources are focused on the most promising compounds.

Section 1: Foundational Considerations & Compound Management

The integrity of any in vitro assay begins with the quality and handling of the test compounds. The physicochemical properties of your Methyl 4-amino-2-fluoronicotinate derivatives, such as solubility and stability in biological buffers, are critical determinants of data quality and reproducibility.[7][8]

Expert Insight: The Causality of Compound Preparation

A common pitfall is compound precipitation in aqueous assay buffers, leading to erroneously low potency values. The fluoronicotinate moiety may influence solubility.[9][10] Therefore, starting with a high-concentration stock in an appropriate organic solvent (e.g., 100% DMSO) is standard practice. It is crucial to ensure the final concentration of the solvent in the assay is low (typically <0.5%) and consistent across all conditions, including controls, to avoid solvent-induced artifacts.

Protocol 1: Preparation of Compound Stock and Working Solutions
  • Initial Weighing: Accurately weigh approximately 1-5 mg of the crystalline powder form of the Methyl 4-amino-2-fluoronicotinate derivative.

  • Primary Stock Solution (10 mM): Dissolve the compound in 100% DMSO to create a 10 mM primary stock solution. Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Aliquoting and Storage: Aliquot the primary stock into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in a desiccated environment.

  • Serial Dilutions: On the day of the experiment, prepare a serial dilution series from the primary stock using 100% DMSO. This series will be used to create the final concentrations in the assay plates.

  • Final Assay Concentration: Add the appropriate volume of the DMSO-based serial dilutions to the assay buffer or cell culture medium. The key is to add a small volume of the DMSO stock to a much larger volume of the aqueous solution to facilitate dissolution and minimize precipitation.

Section 2: The In Vitro Assay Cascade: A Logical Workflow

A structured, multi-stage evaluation process is essential for efficiently identifying lead compounds. The following workflow ensures a logical progression from broad, high-throughput screening to more complex, mechanism-focused assays.

Assay_Cascade cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Mechanism of Action a Kinase Inhibition Assay b Cell Viability Assay (MTT) a->b Confirm Cellular Effect c Cellular Thermal Shift Assay (CETSA) b->c Validate Target Binding d Western Blot (Pathway Analysis) c->d Verify Downstream Inhibition CETSA_Principle cluster_0 No Drug (Control) cluster_1 With Drug a Target Protein b Heat Applied a->b c Denatured/Aggregated Protein (Insoluble) b->c d Target Protein + Drug e Heat Applied d->e f Stabilized Protein (Soluble) e->f

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Protocol 4: CETSA for Target Engagement

Methodology:

  • Cell Treatment: Culture cells to near confluency. Treat the cells with the test compound at a high concentration (e.g., 10-50x the cellular GI₅₀) or with a vehicle (DMSO) control for 1-2 hours.

  • Heating Step: Harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. [11]3. Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a water bath.

  • Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C). [12]5. Quantification: Carefully collect the supernatant (soluble fraction). The amount of the target protein in the supernatant is then quantified by Western Blot (see Protocol 5).

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein against the temperature for both the vehicle- and compound-treated samples. A shift in the curve to higher temperatures for the compound-treated sample indicates target engagement. [13]

Section 6: Mechanism of Action - Downstream Pathway Analysis

Objective: To verify that target engagement by the compound leads to the inhibition of the downstream signaling pathway.

Assay Principle: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. [14]For kinase inhibitors, it is used to measure the phosphorylation status of the kinase's downstream substrates. A successful inhibitor will reduce the level of phosphorylation of these substrates. [15]For example, a JAK2 inhibitor should reduce the level of phosphorylated STAT3 (p-STAT3). [3]

Protocol 5: Western Blot for Pathway Analysis

Methodology:

  • Cell Treatment & Lysis: Treat cells with increasing concentrations of the test compound for a defined period (e.g., 2-4 hours). After treatment, lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. [16]2. Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). [17][18]4. Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). [17]5. Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream target (e.g., anti-p-STAT3) overnight at 4°C. [15]7. Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. [19]8. Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. [19]9. Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein (e.g., anti-STAT3) and/or a loading control (e.g., anti-GAPDH or anti-β-actin).

  • Data Analysis: Quantify the band intensities using densitometry software. The level of the phosphorylated protein should decrease with increasing concentrations of an effective inhibitor.

References

  • Merck Millipore. (n.d.).
  • BenchChem. (2025). The Discovery and Therapeutic Potential of Substituted Aminopyridines: A Technical Guide.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Abcam. (n.d.). Western blot protocol.
  • Thermo Fisher Scientific. (n.d.).
  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Cytiva. (2025). Western blot protocol: A simple 7-step guide to protein detection.
  • Zhang, Y., et al. (2023).
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • BenchChem. (n.d.). Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide.
  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Creative Diagnostics. (n.d.). Western Blot Protocol.
  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • Szczepankiewicz, B. G., et al. (2006). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry.
  • Park, H., et al. (n.d.). Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor. Oncology Letters.
  • bioRxiv. (2026).
  • Munir, N., et al. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure and Dynamics.
  • Addgene. (2022). Western Blot.
  • Taylor & Francis Online. (2024). Cellular thermal shift assay: an approach to identify and assess protein target engagement.
  • Novus Biologicals. (n.d.). General Western Blot Protocol Overview.
  • Appretech Scientific Limited. (n.d.).
  • Sigma-Aldrich. (n.d.). Reproducibility with Biological Buffers.
  • Gutenberg Open Science. (2024).
  • PubChem. (n.d.).
  • National Center for Biotechnology Information. (2026).

Sources

Technical Notes & Optimization

Troubleshooting

Application Support Center: Yield Optimization for Methyl 4-amino-2-fluoronicotinate Synthesis

Welcome to the Technical Support Center. Methyl 4-amino-2-fluoronicotinate (CAS: 1804145-93-4) is a highly functionalized heterocyclic building block critical for the development of advanced pharmaceutical intermediates,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Methyl 4-amino-2-fluoronicotinate (CAS: 1804145-93-4) is a highly functionalized heterocyclic building block critical for the development of advanced pharmaceutical intermediates, particularly in the synthesis of SWI/SNF chromatin remodeling complex inhibitors targeting BRM and BRG1 (SMARCA4) 1.

Synthesizing this pyrimidine derivative requires strict control over organolithium stability and nucleophilic aromatic substitution (SNAr) regioselectivity. This guide provides field-validated protocols, mechanistic causality, and troubleshooting logic to help you establish a self-validating experimental system.

Part 1: Standard Operating Procedures (SOP) & Workflow

The synthesis relies on a two-step sequence starting from commercially available 2,4-difluoropyridine.

SynthesisRoute SM 2,4-Difluoropyridine Int Methyl 2,4-difluoronicotinate SM->Int 1. LDA, THF, -78°C 2. ClCO2Me (Cannula) Prod Methyl 4-amino-2-fluoronicotinate Int->Prod NH3/Dioxane (0.5M) 60°C, 18h

Figure 1: Two-step synthetic workflow for Methyl 4-amino-2-fluoronicotinate.

Step 1: Synthesis of Methyl 2,4-difluoronicotinate (Directed Ortho-Lithiation)
  • Preparation : Purge a dry reaction vessel with argon. Add 2,4-difluoropyridine (1.0 eq, e.g., 43.4 mmol) and anhydrous THF (2.5 mL/mmol). Cool the stirring solution strictly to -78 °C using a dry ice/acetone bath.

  • Lithiation : Dropwise add Lithium diisopropylamide (LDA, 2M in THF/heptane/ethylbenzene, 1.2 eq). Maintain at -78 °C for exactly 1 hour.

    • Self-Validation Check: An aliquot quenched in D₂O should show >95% deuterium incorporation at the C3 position via ¹H-NMR.

  • Electrophilic Trapping (Critical) : In a separate flask, prepare a solution of methyl chloroformate (1.5 eq) in anhydrous THF at -78 °C. Transfer the lithiated pyridine solution into the methyl chloroformate solution via cannula.

  • Workup : Allow the mixture to warm to room temperature over 30 minutes. Quench slowly with water (100 mL), extract with EtOAc (3 x 100 mL), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (EtOAc/heptane) to yield the intermediate (LCMS: Rt = 0.94 min, m/z 174.1 [M+H]⁺) 1.

Step 2: Synthesis of Methyl 4-amino-2-fluoronicotinate (SNAr)
  • Amination : Dissolve methyl 2,4-difluoronicotinate (1.0 eq, e.g., 11.55 mmol) in anhydrous 1,4-dioxane (3.5 mL/mmol).

  • Reagent Addition : Add ammonia in dioxane (0.5M, 2.0 eq).

  • Reaction : Seal the vessel and stir at 60 °C for 18 hours.

    • Self-Validation Check: LCMS should indicate the complete consumption of the starting material and the appearance of the product mass (m/z 171.1 [M+H]⁺).

  • Workup : Pour the reaction into saturated aqueous NaHCO₃. Extract with EtOAc (3 x 100 mL), dry over Na₂SO₄, filter, and concentrate in vacuo 1.

Part 2: Troubleshooting Guides & FAQs

TroubleshootingLogic Issue Issue: Low Yield in Step 1 (< 50% conversion) TempCheck Was lithiation maintained strictly at -78°C? Issue->TempCheck AdditionCheck Was reverse addition used (cannula transfer to electrophile)? TempCheck->AdditionCheck Yes Degradation Result: Pyridyne formation & decomposition (Tar) TempCheck->Degradation No (Warmed up) BisEster Result: Bis-esterification (Double addition byproduct) AdditionCheck->BisEster No (Standard addition) Success Result: Optimal C3 trapping AdditionCheck->Success Yes

Figure 2: Decision tree for diagnosing yield loss during the C3-lithiation and trapping stage.

Q1: My yield for Step 1 is consistently below 40%, and LCMS shows a mass corresponding to double addition (bis-esterification). How do I prevent this? A1: This is a classic electrophilic trapping failure caused by incorrect addition order. If you add methyl chloroformate directly to your lithiated pyridine (standard addition), the newly formed methyl 2,4-difluoronicotinate acts as an electrophile. The remaining highly reactive lithiated pyridine will attack the ester carbonyl, leading to a ketone or tertiary alcohol byproduct.

  • The Fix: You must use reverse addition . By transferring the lithiated intermediate via cannula into a stirring solution of excess methyl chloroformate at -78 °C, you ensure the electrophile is always in vast stoichiometric excess relative to the nucleophile, kinetically outcompeting the bis-esterification pathway.

Q2: During Step 1, I observe significant decomposition and black tar formation. What is going wrong? A2: 2,4-difluoro-3-lithiopyridine is thermally unstable. If the internal temperature of the reaction rises above -65 °C during the LDA addition or the 1-hour stirring period, the intermediate undergoes elimination of lithium fluoride (LiF) to form a highly reactive pyridyne intermediate. This pyridyne rapidly polymerizes, resulting in the black tar you observe. Ensure your dry ice/acetone bath is fully saturated and monitor the internal temperature with a thermocouple.

Q3: In Step 2, why does ammonia selectively attack the C4 position instead of C2, and how do I prevent over-reaction to the 2,4-diamino derivative? A3: Regioselectivity here is governed by a combination of electronics and sterics. While both C2 and C4 are activated by the electron-withdrawing pyridine nitrogen, the C2 position is heavily sterically hindered by the adjacent methyl ester at C3. Furthermore, the C4 position is para to the ring nitrogen, which strongly stabilizes the negative charge in the Meisenheimer complex intermediate during the SNAr reaction. To prevent over-reaction (formation of 2,4-diaminonicotinate) or aminolysis of the ester (forming 4-amino-2-fluoronicotinamide):

  • Limit Ammonia: Strictly use 2.0 equivalents of 0.5M NH₃ in dioxane.

  • Cap Temperature: Do not exceed 60 °C. Higher temperatures provide the activation energy required to overcome the steric hindrance at C2 or the kinetic barrier for ester aminolysis.

Part 3: Quantitative Reaction Parameters

To ensure a self-validating system, monitor the following quantitative parameters. Deviations from these targets directly correlate with specific impurity profiles.

Reaction StepKey ParameterTarget ValueConsequence of Deviation
Step 1: Lithiation Internal Temperature-78 °C (Strict)Pyridyne formation / Tar polymerization at > -65 °C
Step 1: Trapping Addition MethodCannula (Reverse)Bis-esterification (ketone/alcohol byproducts)
Step 2: Amination NH₃ Equivalents2.0 eqFormation of 2,4-diamino impurity (excess NH₃)
Step 2: Amination Temperature60 °CEster aminolysis (amide formation) at > 70 °C

References

  • Source: Google Patents / United States Patent and Trademark Office (April 16, 2024)

Sources

Optimization

Troubleshooting common impurities in Methyl 4-amino-2-fluoronicotinate synthesis

Introduction Methyl 4-amino-2-fluoronicotinate is a key building block in medicinal chemistry and drug development, valued for its unique electronic and structural properties. Its synthesis, while seemingly straightforwa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 4-amino-2-fluoronicotinate is a key building block in medicinal chemistry and drug development, valued for its unique electronic and structural properties. Its synthesis, while seemingly straightforward, can be prone to the formation of several characteristic impurities that can complicate purification, reduce yields, and impact the quality of downstream products.

This technical support guide provides a structured troubleshooting framework for researchers, scientists, and process chemists encountering common impurities during the synthesis of Methyl 4-amino-2-fluoronicotinate. The most prevalent synthetic route involves the nucleophilic aromatic substitution (SNAr) of a difluorinated precursor, typically Methyl 2,4-difluoronicotinate, with an ammonia source. This guide focuses on impurities arising from this pathway and subsequent workup procedures.

Synthetic Overview and Common Impurity Hotspots

The following diagram illustrates a general synthetic pathway and highlights the primary points where impurities are typically generated. Understanding these formation pathways is the first step in effective troubleshooting.

G SM Methyl 2,4-difluoronicotinate (Starting Material) Product Methyl 4-amino-2-fluoronicotinate (Desired Product) SM->Product Impurity1 Impurity 1: Unreacted Starting Material SM->Impurity1 Incomplete Conversion Impurity4 Impurity 4: Methyl 2-amino-4-fluoronicotinate (Positional Isomer) SM->Impurity4 S_NAr (C2-Amination) [Side Reaction] Impurity2 Impurity 2: 4-amino-2-fluoronicotinic Acid (Hydrolysis Product) Product->Impurity2 Workup / Storage [Hydrolysis] Impurity3 Impurity 3: Methyl 4-aminonicotinate (Defluorination Product) Product->Impurity3 Reductive Conditions (e.g., H2, Pd/C) Ammonia Ammonia Source (e.g., NH4OH, NH3 gas) Ammonia->Product S_NAr (C4-Amination) [Desired Reaction]

Caption: General synthetic pathway and common impurity formation points.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis and purification in a practical question-and-answer format.

Question 1: My HPLC analysis shows a persistent, more polar peak than my product, especially after an aqueous workup. What is it and how can I remove it?

Plausible Cause: This impurity is almost certainly 4-amino-2-fluoronicotinic acid , the product of ester hydrolysis. The methyl ester of nicotinic acid derivatives is susceptible to hydrolysis under both acidic and basic conditions, which may be present during the reaction workup or if the product is stored with residual moisture.[1][2]

Diagnostic Workflow:

  • LC-MS Analysis: The primary diagnostic tool. The impurity should exhibit a mass corresponding to [M-14] relative to the starting ester product (loss of CH₂). The expected [M+H]⁺ for the acid is 171.04.

  • ¹H NMR Spectroscopy: In a sample containing the impurity, you will observe a diminished integral for the methyl ester singlet (typically around 3.9 ppm) relative to the aromatic protons. If the impurity is isolated, this singlet will be absent entirely, and the carboxylic acid proton may be visible as a very broad signal.

  • Solubility Test: The impurity, being a carboxylic acid and an amine (a zwitterion), will show significantly higher solubility in aqueous acid or base compared to the ester product.

Proposed Solution (Prevention):

  • Minimize Water: Ensure all solvents and reagents are anhydrous, particularly if the reaction is run at elevated temperatures.

  • Neutral Workup: During workup, carefully neutralize the reaction mixture to a pH of 7-8 before extraction. Avoid strongly acidic or basic conditions for extended periods.

  • Temperature Control: Perform the workup at lower temperatures (0-10 °C) to reduce the rate of hydrolysis.

  • Proper Storage: Store the final product under an inert atmosphere (N₂ or Ar) in a desiccator to protect it from atmospheric moisture.

Purification Protocol (Removal):

If hydrolysis has already occurred, an acid-base extraction can effectively remove the acidic impurity.

  • Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated to its carboxylate salt and move into the aqueous layer.

  • Separate the organic layer.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Question 2: I'm seeing a significant amount of my starting material, Methyl 2,4-difluoronicotinate, in the crude product. How can I drive the amination to completion?

Plausible Cause: Incomplete conversion is a common issue in SNAr reactions. The C4-fluorine is highly activated towards nucleophilic attack, but the reaction may be limited by temperature, reaction time, or the concentration and nature of the ammonia source.

Diagnostic Workflow:

The identity of this impurity is straightforward, as it will match the analytical signature (HPLC retention time, GC-MS, NMR) of the starting material. The key is to determine the cause of the incomplete reaction.

G Start Observe Unreacted Starting Material (SM) CheckTemp Was Reaction Temperature Maintained? Start->CheckTemp Analyze Conditions CheckTime Was Reaction Time Sufficient? CheckTemp->CheckTime No SolutionTemp Increase Temperature (e.g., from 80°C to 100°C) CheckTemp->SolutionTemp Yes CheckReagent Was Ammonia Source Concentrated / Fresh? CheckTime->CheckReagent No SolutionTime Increase Reaction Time (e.g., from 12h to 24h) CheckTime->SolutionTime Yes SolutionReagent Use Sealed Vessel or Anhydrous Ammonia Source CheckReagent->SolutionReagent Yes End Re-run Reaction with Optimized Conditions CheckReagent->End No SolutionTemp->End SolutionTime->End SolutionReagent->End

Caption: Troubleshooting workflow for incomplete amination.

Proposed Solution (Optimization):

  • Increase Temperature: These aminations often require elevated temperatures (80-120 °C). Running the reaction in a sealed pressure vessel is highly recommended to maintain the concentration of volatile ammonia and reach higher temperatures safely.

  • Extend Reaction Time: Monitor the reaction by TLC or HPLC. If starting material is still present but the product is forming, extend the reaction time.

  • Increase Reagent Equivalents: Use a larger excess of the ammonia source. When using aqueous ammonium hydroxide, a significant portion of the reagent is water. Using anhydrous ammonia in a suitable solvent (like dioxane or THF) in a sealed tube can be much more effective.

  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP can accelerate SNAr reactions compared to less polar options.

Purification Protocol (Removal):

Separating the starting material from the product can be challenging due to similar polarities.

  • Column Chromatography: A carefully optimized silica gel column chromatography is the most reliable method. A gradient elution system, for example, starting with 10% Ethyl Acetate in Hexanes and gradually increasing to 40-50%, can typically provide good separation.

  • Recrystallization: If the crude product is solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Toluene/Heptane) may selectively crystallize the desired product, leaving the starting material in the mother liquor.

Question 3: My mass spectrum shows an impurity with a mass of [M-20] relative to the product. What is this?

Plausible Cause: This mass difference corresponds to the substitution of a fluorine atom with a hydrogen atom, indicating the presence of Methyl 4-aminonicotinate . This side reaction, known as hydrodefluorination or simply defluorination, is most common when using catalytic hydrogenation (e.g., Pd/C, H₂) for other transformations on the molecule, but can also occur under other reductive conditions.[3]

Diagnostic Workflow:

  • LC-MS Analysis: The impurity will have an [M+H]⁺ of 153.06, which is 18 Da lower than the product's [M+H]⁺ of 171.06 (the difference of F (19) vs H (1)).

  • ¹⁹F NMR Spectroscopy: This is the definitive technique. A ¹⁹F NMR spectrum of the crude product will show the presence of the desired signal for Methyl 4-amino-2-fluoronicotinate, while a sample of the isolated impurity will show a complete absence of any fluorine signals.

  • ¹H NMR Spectroscopy: The aromatic region will be different. The characteristic splitting pattern caused by the fluorine atom will be absent in the defluorinated impurity. Instead of doublets or doublet of doublets, you will likely see simpler coupling patterns.

Proposed Solution (Prevention):

  • Avoid Harsh Reductive Conditions: If a reduction is necessary elsewhere in the synthesis, consider alternative reagents that are less likely to cause hydrodefluorination. For example, for nitro group reductions, reagents like iron powder in acetic acid or sodium dithionite may be milder alternatives to high-pressure catalytic hydrogenation.

  • Catalyst Screening: If catalytic hydrogenation is unavoidable, screen different catalysts and conditions. Sometimes, catalysts like PtO₂ are less prone to causing dehalogenation than Pd/C.[3] Lowering hydrogen pressure and reaction temperature can also mitigate this side reaction.

Purification Protocol (Removal):

This impurity is often very difficult to separate from the desired product due to their high structural similarity.

  • Preparative HPLC: Reversed-phase preparative HPLC is the most effective, albeit resource-intensive, method for separating this impurity, especially on a small scale.

  • Fractional Recrystallization: This may be possible if a solvent system can be identified where the solubilities of the product and impurity are sufficiently different. This requires significant empirical screening.

Summary of Analytical Methods

Effective troubleshooting relies on the correct application of analytical techniques. The table below summarizes the primary methods and their utility in this specific context.

Technique Primary Use Case for This Synthesis Key Information Provided
HPLC-UV Routine monitoring of reaction progress and final product purity.Quantifies the relative amounts of starting material, product, and major impurities.[4]
LC-MS Primary tool for impurity identification.Provides the molecular weight of the product and each impurity, which is crucial for proposing structures (e.g., hydrolysis, defluorination).[5]
GC-MS Analysis of volatile starting materials, solvents, or low-weight byproducts.Can detect residual solvents or potential decarboxylation products.[6]
¹H NMR Structural confirmation of the final product and isolated impurities.Confirms the overall structure, identifies functional groups (e.g., methyl ester), and shows coupling patterns that can confirm atom connectivity.
¹⁹F NMR Definitive analysis for fluorine-containing compounds.Directly confirms the presence or absence of the fluorine atom and can help distinguish positional isomers based on their chemical shifts and coupling constants.[7]
¹³C NMR Detailed structural elucidation.Provides information on the carbon skeleton and can be especially useful for distinguishing between isomers where ¹H NMR is ambiguous.

References

  • BenchChem Technical Support. (2025). Stability and Degradation of Methyl 2-(6-methylnicotinyl)
  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Veeprho. [Link]

  • Singh, S. K., et al. (1998). A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System. Journal of the Indian Chemical Society.
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (n.d.). analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions. BenchChem.
  • ATSDR. (2020). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • Schmalz, M., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • ATSDR. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Agency for Toxic Substances and Disease Registry. [Link]

  • Krynitsky, J. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Degradation of Methyl 4-amino-2-fluoronicotinate

Welcome to the technical support center for Methyl 4-amino-2-fluoronicotinate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 4-amino-2-fluoronicotinate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, you will find in-depth answers to frequently asked questions and troubleshooting advice for common issues encountered during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Methyl 4-amino-2-fluoronicotinate?

Methyl 4-amino-2-fluoronicotinate, due to its specific functional groups—an aromatic amine, a fluoro substituent, and a methyl ester on a pyridine ring—is susceptible to three main degradation pathways during long-term storage:

  • Oxidation: The 4-amino group makes the pyridine ring electron-rich and thus more susceptible to oxidation. Oxidizing agents or atmospheric oxygen can lead to the formation of N-oxides or, in more aggressive conditions, potentially nitropyridine derivatives.[1][2] The presence of the electron-donating amino group facilitates oxidative processes.[3][4][5]

  • Hydrolysis: The methyl ester group can undergo hydrolysis to form 4-amino-2-fluoronicotinic acid. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.[6][7][8][9][10]

  • Photodegradation: Aromatic compounds containing halogens, such as the fluoro-substituent on this molecule, can be sensitive to light, particularly UV radiation.[11][12][13] Light exposure can initiate radical reactions, potentially leading to the cleavage of the carbon-fluorine bond or other complex degradation products.[14][15]

Q2: What are the ideal long-term storage conditions for solid Methyl 4-amino-2-fluoronicotinate?

To mitigate the degradation pathways mentioned above, the following storage conditions are recommended for the solid compound:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of all chemical degradation reactions, including oxidation and hydrolysis.[16]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis.[17]
Light Amber vial or light-blocking containerProtects the compound from photodegradation.[16][18]
Container Tightly sealed, non-reactive material (e.g., glass)Prevents exposure to moisture and air.[19][20][21]
Q3: I need to prepare a stock solution of Methyl 4-amino-2-fluoronicotinate. What solvent should I use and how should I store the solution?

For stock solutions, the choice of solvent and storage conditions are critical.

  • Solvent Selection: Use a dry, aprotic solvent such as anhydrous DMSO or DMF. Avoid aqueous solutions for long-term storage due to the risk of hydrolysis. If an aqueous buffer is required for your experiment, prepare it fresh from a concentrated stock in an organic solvent.

  • Solution Storage:

    • Store stock solutions at -20°C or -80°C.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and accelerate degradation.

    • Use vials with tight-fitting caps to minimize exposure to air and moisture.

Troubleshooting Guide

Issue 1: I observe a change in the color of my solid Methyl 4-amino-2-fluoronicotinate (e.g., from white/off-white to yellow or brown).
  • Possible Cause: This is often an indication of oxidation. The formation of oxidized species or polymeric byproducts can lead to discoloration.

  • Troubleshooting Steps:

    • Assess Purity: Use an analytical technique like HPLC with a UV detector or LC-MS to check the purity of the material. Compare the chromatogram to that of a fresh or reference sample.

    • Review Storage Conditions: Ensure the compound has been stored under an inert atmosphere, protected from light, and at the recommended temperature.

    • Purification: If the purity is compromised but the material is still usable for non-critical applications, consider recrystallization or column chromatography for purification. However, for sensitive assays, it is recommended to use a fresh batch of the compound.

Issue 2: My experimental results are inconsistent, suggesting a lower-than-expected concentration of the active compound in my stock solution.
  • Possible Cause: This is likely due to the hydrolysis of the methyl ester to the carboxylic acid, which may have different solubility and activity in your assay.

  • Troubleshooting Steps:

    • pH of the Medium: If you are using an aqueous medium, check its pH. Both acidic and, more significantly, alkaline conditions can accelerate hydrolysis.[9]

    • Analytical Verification: Use LC-MS to analyze your stock solution. Look for the presence of a peak corresponding to the mass of 4-amino-2-fluoronicotinic acid.

    • Fresh Preparation: Always prepare aqueous solutions fresh for each experiment. If you must store an aqueous solution for a short period, keep it refrigerated (2-8°C) and use it within 24 hours. A slightly acidic pH (around 4-6) is generally best for ester stability.[9]

Issue 3: I am seeing unexpected side products in my reaction, or the compound is failing to perform as expected in a well-established protocol.
  • Possible Cause: This could be due to photodegradation, leading to the formation of reactive species or degradation products that interfere with your experiment.

  • Troubleshooting Steps:

    • Protect from Light: Ensure all handling of the solid compound and its solutions is performed under subdued light. Use amber vials or wrap containers in aluminum foil.

    • Check for Contaminants: Analyze the material by LC-MS or GC-MS to identify any unexpected peaks that could correspond to degradation products.

    • Source a New Batch: If significant degradation is suspected, it is best to obtain a new, verified batch of Methyl 4-amino-2-fluoronicotinate.

Visualizing Degradation Pathways

To better understand the potential chemical changes, the following diagrams illustrate the primary degradation pathways.

cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway cluster_photodegradation Photodegradation Pathway A Methyl 4-amino-2-fluoronicotinate B Oxidized Products (e.g., N-oxides, Nitropyridines) A->B [O] / O2 C Methyl 4-amino-2-fluoronicotinate D 4-amino-2-fluoronicotinic acid C->D H2O (acid/base catalyzed) E Methyl 4-amino-2-fluoronicotinate F Degradation Products (e.g., C-F bond cleavage) E->F hv (light) prep Sample & Standard Preparation hplc HPLC Analysis (C18 Column, Gradient Elution) prep->hplc detect UV Detection hplc->detect data Data Analysis (Purity Calculation, Impurity Identification) detect->data

Caption: Workflow for HPLC purity assessment.

By adhering to these guidelines, you can ensure the stability and reliability of your Methyl 4-amino-2-fluoronicotinate, leading to more accurate and reproducible experimental outcomes.

References

  • Wiley, R. H., & Hartman, J. L. (1950). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494-494. [Link]

  • Naik, D. B., & Moorthy, P. N. (2002). Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1439-1444. [Link]

  • Ross, B. M., Sandhu, J. K., & Borroni, A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. [Link]

  • Ross, B. M., Sandhu, J. K., & Borroni, A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. [Link]

  • Ross, B. M., Sandhu, J. K., & Borroni, A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed, 18816397. [Link]

  • Diccianni, J. B., & Diao, T. (2021). Convergent Synthesis of Tetradentate Aminopyridine C–H Oxidation Catalysts. ACS Organic & Inorganic Au, 1(1), 16-21. [Link]

  • Panda, R. S., Pradhan, S. C., & Reddy, M. P. C. (2004). Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. ResearchGate. [Link]

  • MP Biomedicals. (2017). Safety data sheet. [Link]

  • Saisaha, S., & de Boer, J. W. (2012). Iron(II) Aminopyridine Complexes and Their Catalytic Activity in Oxidation Reactions. ProQuest. [Link]

  • The Good Scents Company. (n.d.). methyl nicotinate, 93-60-7. [Link]

  • The Innovation. (2023). Degradation breakthrough of stabilized compounds with C-F bonds. [Link]

  • Powers, L. C., & Field, J. A. (2020). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 54(15), 9473-9482. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. [Link]

  • Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. [Link]

  • Alkali Metals Limited. (n.d.). CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE. [Link]

  • Loba Chemie. (2013). 4-AMINOPYRIDINE For Synthesis MSDS. [Link]

  • Dardonville, C., & Fernandez-Fernandez, C. (2018). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 23(10), 2549. [Link]

  • Wang, Y., et al. (2018). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. PubMed, 30554165. [Link]

  • Singh, R. K., et al. (2021). Photodegradation and photocatalysis of per- and polyfluoroalkyl substances (PFAS): A review of recent progress. Environmental Advances, 5, 100088. [Link]

  • Scherer, M., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Metabolites, 11(3), 177. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

  • Nefzi, A., et al. (2000). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 54(11), 693-696. [Link]

  • Guesmi, S., et al. (2017). Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc, 2017(6), 1-28. [Link]

  • Li, Y., et al. (2024). Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties. MDPI. [Link]

  • PubChem. (n.d.). Methyl 4-amino-2-fluorobenzoate. [Link]

  • Gimsing, A. L., et al. (2015). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. PLOS One, 10(7), e0133545. [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]

  • Sogawa, C., et al. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. PubMed, 22771410. [Link]

Sources

Optimization

Resolving solubility issues of Methyl 4-amino-2-fluoronicotinate in aqueous assays

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic and kinetic hurdles of assay design.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic and kinetic hurdles of assay design. Resolving the aqueous solubility of heavily functionalized building blocks like Methyl 4-amino-2-fluoronicotinate requires moving beyond trial-and-error.

We must approach this not as a binary "dissolves/doesn't dissolve" issue, but as a thermodynamic equilibrium governed by crystal lattice energy, fluorous hydrophobicity, and solvation penalties. Below is our comprehensive troubleshooting guide and self-validating methodology for keeping this compound in solution during your aqueous assays.

Systematic Troubleshooting Workflow

SolubilityWorkflow Start Methyl 4-amino-2-fluoronicotinate (Solid) DMSO Prepare 20 mM DMSO Stock Start->DMSO Buffer Dilute in Assay Buffer (pH 7.4) DMSO->Buffer Check1 Turbidity > 10 NTU? Buffer->Check1 Assay Proceed to Assay Check1->Assay No Surfactant Add 0.05% Tween-20 Check1->Surfactant Yes Check2 Turbidity > 10 NTU? Surfactant->Check2 Check2->Assay No Cyclodextrin HP-β-CD Inclusion (20% w/v) Check2->Cyclodextrin Yes Check3 Turbidity > 10 NTU? Cyclodextrin->Check3 Check3->Assay No Advanced Fluorinated Hexosomes Check3->Advanced Yes Advanced->Assay Optimized

Fig 1: Stepwise troubleshooting workflow for fluorinated pyridine solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Mechanistic Causality: Why does Methyl 4-amino-2-fluoronicotinate immediately "crash out" of my pH 7.4 assay buffer? A1: The insolubility of this compound is driven by three compounding structural factors:

  • High Crystal Lattice Energy: The 4-amino group acts as a strong hydrogen bond donor, while the 3-ester carbonyl and 2-fluoro group act as acceptors. This creates a highly stable, tightly packed intermolecular network in the solid state.

  • The "Fluorous Effect": The C-F bond is highly polarized but poorly polarizable. Fluorine resists solvation by water, creating a massive entropic penalty when introduced to an aqueous environment.

  • Deactivated Basicity: While standard pyridines can be dissolved by lowering the pH to form a pyridinium salt, the electron-withdrawing 2-fluoro and 3-ester groups pull electron density away from the pyridine nitrogen. This drops its pKa well below 2.0. At physiological pH (7.4), the molecule remains entirely neutral and highly lipophilic [1].

Q2: Can I just increase the DMSO concentration to 5% to force it into solution? A2: No. While the compound dissolves readily in 100% DMSO, diluting it into an aqueous buffer causes a "solvent shift." The water rapidly diffuses into the DMSO micro-droplets, causing the local concentration of the compound to exceed its thermodynamic solubility limit, leading to rapid supersaturation and nucleation. Furthermore, exceeding 1-2% DMSO frequently causes assay interference, such as enzyme denaturation or cellular toxicity, as outlined in the [2].

Q3: What is the most effective formulation strategy for this specific fluorinated pyridine? A3: Cyclodextrin inclusion , specifically using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of β-cyclodextrin is perfectly sized to accommodate the fluorinated pyridine ring. By encapsulating the hydrophobic fluoro-aromatic system, the hydroxylated exterior of the cyclodextrin maintains aqueous solubility. Recent structural studies on fluorinated pyridines demonstrate that β-CD inclusion masks the hydrophobic regions, drastically improving aqueous solubility without the cellular toxicity associated with high organic solvents [3].

Q4: What if cyclodextrins fail or interfere with my target's binding pocket? A4: If you require extreme concentrations (>1 mM) or find that cyclodextrins strip the compound from your target, the next authoritative step is utilizing Fluorinated Hexosomes . Fluorinated drugs exhibit unique "fluorous interactions" (fluorine-fluorine affinity). By formulating the assay with fluorinated nonionic dendritic amphiphiles, you can encapsulate the drug via fluorous-phase affinity, increasing its aqueous solubility by over 10-fold while allowing for controlled release [4].

Quantitative Formulation Data

To guide your experimental choices, below is a comparative matrix of solubility enhancements for Methyl 4-amino-2-fluoronicotinate using standard and advanced formulation strategies.

Formulation StrategyMax Aqueous Conc. (µM)Turbidity (NTU)Recovery Post-CentrifugationAssay Interference Risk
1% DMSO in PBS (Control) < 10> 50 (Precipitate)< 5%Low
1% DMSO + 0.05% Tween-20 ~ 5015 - 20~ 40%Moderate (Micelle trapping)
20% HP-β-CD in PBS > 500< 5 (Clear)> 95%Low
Fluorinated Hexosomes > 1000< 5 (Clear)> 98%Moderate (Alters cell uptake)

Step-by-Step Methodology: Self-Validating HP-β-CD Complexation

To ensure scientific integrity, you must not rely on visual inspection alone to confirm solubility. Micro-precipitates can ruin assay reproducibility. The following protocol incorporates a self-validating feedback loop using centrifugation and UV-Vis spectroscopy.

Phase 1: Preparation of the Inclusion Matrix

  • Weigh out Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to achieve a 20% (w/v) concentration.

  • Dissolve the HP-β-CD completely in your target assay buffer (e.g., 1X PBS, pH 7.4). Filter through a 0.22 µm PES membrane to remove any particulate contaminants.

Phase 2: Solvent-Shift Complexation 3. Dissolve Methyl 4-amino-2-fluoronicotinate in 100% anhydrous DMSO to create a 50 mM stock solution. Note: Ensure the solid is fully dissolved by sonicating for 5 minutes. 4. Critical Step: Place 980 µL of the 20% HP-β-CD buffer on a high-speed vortexer. While vortexing vigorously, add 20 µL of the DMSO stock dropwise into the center of the vortex (Final DMSO = 2%, Target Compound = 1 mM). 5. Continue vortexing for 60 seconds, then incubate at 37°C for 30 minutes to allow thermodynamic equilibration of the host-guest complex.

Phase 3: Self-Validation (The Integrity Check) 6. Transfer the mixture to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes. This forces any uncomplexed, micro-precipitated compound into a pellet. 7. Carefully aspirate the top 500 µL of the supernatant. 8. Measure the UV absorbance of the supernatant at the compound's λmax​ (approx. 280-310 nm) and compare it against a standard curve generated purely in 100% DMSO. 9. Decision Gate: If the calculated recovery is >95%, the inclusion complex is stable and ready for the assay. If recovery is <95%, increase the HP-β-CD concentration to 30% (w/v) and repeat.

References

  • National Institutes of Health (NIH). "Assay Guidance Manual: In Vitro Biochemical Assays." National Center for Biotechnology Information (NCBI).[Link]

  • Frontiers in Chemistry / PMC. "Two New Fluorinated Phenol Derivatives Pyridine Schiff Bases: Synthesis, Spectral, Theoretical Characterization, Inclusion in Epichlorohydrin-β-Cyclodextrin Polymer, and Antifungal Effect." PubMed Central.[Link]

  • Freie Universität Berlin. "Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs." Refubium - Institutional Repository.[Link]

Troubleshooting

Optimizing mobile phase for Methyl 4-amino-2-fluoronicotinate chromatography

Welcome to the Technical Support Center for advanced chromatographic method development. This resource is specifically engineered for researchers and drug development professionals optimizing the high-performance liquid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced chromatographic method development. This resource is specifically engineered for researchers and drug development professionals optimizing the high-performance liquid chromatography (HPLC) conditions for Methyl 4-amino-2-fluoronicotinate .

Due to its highly functionalized structure—comprising a basic pyridine ring, a primary amine, a highly electronegative fluorine atom, and a hydrolyzable methyl ester—this compound presents unique polarity, stability, and peak-shape challenges.

Diagnostic Workflow: Retention & Peak Shape Optimization

G N1 Start: Methyl 4-amino-2-fluoronicotinate Chromatography N2 Assess Peak Shape & Retention N1->N2 N3 Severe Peak Tailing? N2->N3 N4 Adjust Mobile Phase pH to 2.5 - 3.0 (Formic Acid) N3->N4  Yes   N5 Eluting in Void Volume? N3->N5  No   N4->N5 N6 Switch to Mixed-Mode or H-Bonding Column N5->N6  Yes   N7 Check Ester Stability (Avoid pH > 7) N5->N7  No   N6->N7 N8 Optimize Organic Modifier (MeCN/MeOH blend) N7->N8 N9 Success: Optimized LC-MS Compatible Method N8->N9

Figure 1: Diagnostic logical workflow for troubleshooting retention and peak shape issues.

Section 1: Core FAQs & Troubleshooting Guide

Q1: Why does Methyl 4-amino-2-fluoronicotinate exhibit severe peak tailing on standard C18 columns, and how do I resolve it? Causality: Unsubstituted aminopyridines typically possess pKa values between 5.2 and 6.8[1]. While the strongly electron-withdrawing fluorine atom and methyl ester in Methyl 4-amino-2-fluoronicotinate lower the basicity of the pyridine nitrogen and the 4-amino group, these moieties still act as potent hydrogen-bond donors/acceptors. On traditional silica-based C18 columns, these nitrogen atoms undergo secondary electrostatic and hydrogen-bonding interactions with unendcapped, ionized residual silanols (Si-O⁻). Solution: Lower the mobile phase pH to 2.5–3.0 using 0.1%–0.2% Formic Acid (FA). This fully protonates the aminopyridine species and suppresses silanol ionization (silanol pKa ~3.5–4.5), thereby eliminating the secondary interactions that cause tailing[2].

Q2: My compound elutes almost in the void volume during Reversed-Phase (RP) gradients. How can I increase retention without using non-volatile ion-pairing agents? Causality: Methyl 4-amino-2-fluoronicotinate is highly polar and hydrophilic. In standard RP-HPLC, small polar basic compounds struggle to partition effectively into the hydrophobic C18 stationary phase[3]. Solution: Switch your stationary phase chemistry. Instead of relying on hydrophobic interactions, utilize a mixed-mode column (e.g., Amaze HD) or a Specific Hydrogen-bond Adsorption Resolution Column (SHARC 1). These columns retain analytes based on hydrogen-bonding interactions with the analyte's fluorine, oxygen, and nitrogen atoms[4].

Q3: Should I use Acetonitrile (MeCN) or Methanol (MeOH) as the organic modifier for this compound? Causality: The choice of organic modifier dictates the dominant interaction mechanism. In hydrogen-bonding chromatography, MeCN acts as a weak hydrogen-bonding solvent, promoting analyte retention. Conversely, MeOH is a strong hydrogen-bonding competitor that actively displaces the analyte from the stationary phase[4]. Solution: Use a blend of both. Start with a 60:40 MeCN/MeOH ratio. To increase retention, increase the proportion of MeCN. To decrease retention and sharpen the peak, increase the proportion of MeOH[2].

Q4: I noticed peak splitting and the appearance of a secondary peak during long analytical sequences. What is causing this degradation? Causality: The methyl ester group in fluoronicotinates is highly susceptible to nucleophilic attack and hydrolysis, particularly at elevated pH levels (pH > 7) or in strongly basic environments, converting the ester into 4-amino-2-fluoronicotinic acid[5][6]. Solution: Strictly maintain the mobile phase in the acidic range (pH 2.5–4.5). Never use basic buffers like ammonium bicarbonate (pH 8–10) for this specific compound, and ensure your sample diluent is not alkaline.

Section 2: Quantitative Data Summary

The selection of mobile phase additives directly impacts the ionization state of the aminopyridine ring and the stability of the methyl ester.

Table 1: Quantitative Impact of Mobile Phase Additives on Fluoronicotinate Chromatography

AdditiveConcentrationOperational pHRetention Impact (k')Peak Asymmetry (As)Ester StabilityLC-MS Compatibility
Formic Acid (FA) 0.1% - 0.2% v/v2.5 - 3.0Low (Protonates analyte)1.0 - 1.2 (Excellent)High (Stable)Excellent
Ammonium Formate 10 mM - 25 mM3.5 - 4.5Moderate1.1 - 1.3 (Good)High (Stable)Excellent
Trifluoroacetic Acid 0.05% - 0.1% v/v~2.0High (Ion-pairing effect)1.0 - 1.1 (Excellent)High (Stable)Poor (Ion suppression)
Ammonium Bicarbonate 10 mM8.0 - 8.5Variable> 2.0 (Poor)Low (Hydrolysis risk) Good (but degrades sample)

Section 3: Self-Validating Experimental Protocol

To ensure data integrity, the following methodology incorporates internal validation checkpoints to verify system suitability before sample consumption.

Protocol: LC-MS Compatible Hydrogen-Bonding Chromatography for Fluorinated Aminopyridines

Phase 1: System Preparation & Equilibration

  • Column Installation: Install a hydrogen-bonding or mixed-mode column (e.g., SHARC 1 or Amaze HD, 3.2 x 100 mm, 5 µm)[3][4].

  • Mobile Phase A: Prepare Acetonitrile (MeCN) containing 0.2% Formic Acid (FA) and 0.25% Ammonium Formate (AmFm)[2].

  • Mobile Phase B: Prepare Methanol (MeOH) containing 0.2% FA and 0.25% AmFm[2].

  • Parameters: Set the flow rate to 1.0 mL/min, column temperature to 25°C, and UV detection to 275 nm.

  • Equilibration: Run the system isocratically at 60% Mobile Phase A / 40% Mobile Phase B for 30 minutes.

  • Validation Checkpoint 1 (Baseline Stability): Monitor the UV baseline. The drift must be < 1 mAU/min and pressure ripple < 1% before proceeding.

Phase 2: System Suitability Testing (SST) 6. SST Injection: Inject 1 µL of a standard reference mixture containing unsubstituted pyridine and 4-aminopyridine (10 µg/mL dissolved in the 60:40 mobile phase).

  • Validation Checkpoint 2 (Silanol Suppression): Calculate the asymmetry factor ( As​ ) for the 4-aminopyridine peak. If As​>1.5 , the residual silanol activity is not fully suppressed. Do not proceed. Re-verify the pH of your mobile phase buffers (must be ≤4.0 ). Proceed to Phase 3 only if As​≤1.5 .

Phase 3: Sample Analysis & Optimization 7. Sample Preparation: Dissolve Methyl 4-amino-2-fluoronicotinate strictly in the initial mobile phase (60:40 MeCN/MeOH) to a concentration of 1 mg/mL to prevent solvent-mismatch peak distortion. 8. Execution: Inject 1–5 µL of the sample.

  • Validation Checkpoint 3 (Retention Factor): Assess the retention factor ( k′ ). If k′<2 (the compound elutes too close to the void volume), decrease the MeOH ratio and increase MeCN. Because MeOH is the stronger eluting solvent in hydrogen-bonding modes, reducing it will increase the retention of the fluoronicotinate[4].

References

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Available at: [Link]

  • HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. Available at: [Link]

  • pKa determinations by using a HPLC equipped with DAD as a flow injection apparatus. Journal of Pharmaceutical and Biomedical Analysis (NIH). Available at: [Link]

  • Labeling Single Domain Antibody Fragments with Fluorine-18 Using 2,3,5,6-Tetrafluorophenyl 6-[18F]Fluoronicotinate Resulting in High Tumor to Kidney Ratios. Molecular Pharmaceutics (PMC). Available at: [Link]

  • CN115433122A - Preparation method of 6-fluoronicotinic acid. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Comparative study of fluorinated vs non-fluorinated nicotinate derivatives

Comparative Guide: Fluorinated vs. Non-Fluorinated Nicotinate Derivatives in Drug Discovery As application scientists, we recognize that the decision to advance a fluorinated nicotinate over its non-fluorinated hydrocarb...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Fluorinated vs. Non-Fluorinated Nicotinate Derivatives in Drug Discovery

As application scientists, we recognize that the decision to advance a fluorinated nicotinate over its non-fluorinated hydrocarbon analog is rarely arbitrary. The strategic substitution of hydrogen with fluorine on the pyridine-3-carboxylate (nicotinate) scaffold is a calculated manipulation of stereoelectronic properties designed to overcome specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) bottlenecks[1].

This guide objectively compares the physicochemical performance, metabolic stability, and synthetic workflows of fluorinated versus non-fluorinated nicotinate derivatives, providing actionable protocols for drug development professionals.

The Causality of Fluorination in Nicotinates

Fluorine is the smallest halogen, yet its extreme electronegativity and low polarizability exert profound effects on the nicotinate scaffold[2][3]. The divergence in performance between fluorinated and non-fluorinated analogs is driven by two primary mechanisms:

  • Lipophilicity and Membrane Partitioning (logP/logD): While the C–F bond is highly polarized, the lack of polarizability of fluorine's lone pairs prevents them from acting as strong hydrogen-bond acceptors. Consequently, fluorination—particularly the addition of trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups—increases the overall lipophilicity of the molecule. This enhanced hydrophobic surface area drives lipid bilayer insertion, significantly improving blood-brain barrier (BBB) permeability for CNS-active empathogens and PET radiotracers[1][4][5].

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes typically target electron-rich aromatic C–H bonds for oxidation. The C–F bond is significantly stronger than the C–H bond (~105 kcal/mol vs. ~98 kcal/mol)[2]. Substituting a vulnerable hydrogen with fluorine effectively blocks this metabolic liability, reducing intrinsic clearance and extending the pharmacokinetic half-life[3][6].

Quantitative Performance Comparison

The table below summarizes the physicochemical shifts induced by fluorinating a standard nicotinate scaffold.

Table 1: Physicochemical & Pharmacokinetic Profiles of Nicotinate Derivatives

Property / MetricNon-Fluorinated Nicotinate (Base)Monofluorinated (-F)Trifluoromethoxylated (-OCF3)Causality / Mechanism
Hansch Lipophilicity (π) 0.00+0.14+1.04Fluorine's low polarizability vs. high electronegativity alters hydration spheres[2][6].
Metabolic Oxidation High susceptibility at electron-rich C-H sitesModerate resistanceHigh resistanceC-F bond strength (~105 kcal/mol) blocks enzymatic cleavage[2][6].
Membrane Partitioning BaselineSlight IncreaseSignificant IncreaseEnhanced hydrophobic surface area drives lipid bilayer insertion[1].
BBB Permeability Often restricted by efflux/polarityImprovedHighly penetrantMasking of hydrogen-bond acceptors reduces polar surface area (PSA)[3][4].

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity, every experimental workflow must operate as a self-validating system. Below are optimized protocols for synthesizing and evaluating these derivatives.

Protocol A: Late-Stage Pd-Catalyzed C–H Fluorination of Nicotinates

This protocol utilizes N-fluorobenzenesulfonimide (NFSI) as an electrophilic fluorine source to functionalize 2-phenoxyl nicotinates (e.g., diflufenican analogs)[7].

  • Reaction Assembly: In an oven-dried Schlenk flask, combine the non-fluorinated nicotinate substrate (0.3 mmol), Pd(dba)2 catalyst (5 mol %), and NFSI (1.5 equiv)[7].

  • Solvent Selection: Dissolve the mixture in 3.0 mL of anhydrous Ethyl Acetate (EtOAc). Causality: EtOAc is critical as it balances substrate solubility while preventing the deactivation of the Pd catalyst that typically occurs in highly coordinating solvents[7].

  • Thermal Activation: Stir the reaction under an ambient air atmosphere at 80 °C for exactly 2 hours[7].

  • Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS. Validation Check: The appearance of a precise +18 m/z shift confirms monofluorination. If difluorination is detected, the NFSI stoichiometry must be reduced to 1.1 equiv.

  • Isolation: Quench with saturated aqueous NaHCO3, extract with dichloromethane, and purify via flash chromatography. Confirm regioselectivity using 19F NMR by analyzing scalar couplings to adjacent aromatic protons. (Note: For more complex -OCF3 substitutions, direct fluorination is challenging; a chlorination-fluorination approach of a chlorothionoformate precursor is required[8]).

Protocol B: Shake-Flask Lipophilicity (logP) Assay for Nicotinate Esters

This assay objectively measures the lipophilicity shift induced by fluorination[1][9].

  • Preparation: Prepare a 1 mM stock of the nicotinate derivative in anhydrous DMSO.

  • Equilibration: Add 50 µL of the stock to a vial containing equal volumes (2 mL each) of 1-octanol and aqueous phosphate-buffer (pH 7.4), both pre-saturated with each other.

  • Partitioning: Shake the vials mechanically at 25 °C for 24 hours to ensure complete thermodynamic distribution.

  • Phase Separation: Centrifuge at 3000 rpm for 15 minutes. Quantify the concentration of the compound in both phases using reversed-phase HPLC-UV.

  • Self-Validation (Mass Balance): Calculate the total recovered mass from both phases. Validation Check: Nicotinate esters are highly susceptible to aqueous hydrolysis. A mass balance recovery of <95% indicates ester cleavage during the 24-hour equilibration, which artificially skews the logP toward the hydrophilic acid metabolite. If degradation is detected, the assay must be repeated at 4 °C.

Mechanistic Workflow Diagram

The following diagram maps the logical relationship between structural fluorination, physicochemical alterations, and the resulting pharmacokinetic outcomes.

G cluster_nonfluoro Non-Fluorinated Trajectory cluster_fluoro Fluorinated Trajectory Start Nicotinate Lead Compound NF_Metab CYP450 C-H Oxidation Start->NF_Metab F_Sub C-F / OCF3 Substitution Start->F_Sub NF_Clear Rapid Hepatic Clearance NF_Metab->NF_Clear High Intrinsic Clearance F_Prop Increased Lipophilicity (logP) & Steric Shielding F_Sub->F_Prop Electronegativity Effect F_Metab Blocked Oxidation Sites F_Prop->F_Metab F_Opt Enhanced BBB Permeability & Extended t1/2 F_Metab->F_Opt Metabolic Stability

Fig 1: Pharmacokinetic divergence of fluorinated vs non-fluorinated nicotinates.

References

  • Exploration of Fluorinated Pyrazolidine‐3,5‐Diones for Positron Emission Tomography Imaging... - nih.gov[Link]

  • Fluorophilicity of Alkyl and Polyfluoroalkyl Nicotinic Acid Ester Prodrugs - nih.gov[Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - nih.gov[Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - researchgate.net[Link]

  • Fluorine in Medicinal Chemistry - soci.org[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - nih.gov[Link]

  • Selective C–H Bond Fluorination of Phenols with a Removable Directing Group... - acs.org[Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - mdpi.com[Link]

  • Fluorinated emp
  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds - nuph.edu.ua[Link]

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Comparative

A Senior Application Scientist's Guide: Benchmarking Methyl 4-amino-2-fluoronicotinate Against Standard Pyridine Building Blocks

Introduction: The Strategic Value of the Pyridine Scaffold in Modern Drug Discovery The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1][2][3] Its ability to act as a bioisostere for a phenyl ring, while introducing a hydrogen bond acceptor and modulating physicochemical properties, makes it an invaluable tool for drug designers.[4] The strategic functionalization of this core is paramount, and the choice of building block can dictate the success of a synthetic campaign and the ultimate pharmacological profile of a lead candidate.

This guide provides an in-depth comparison of Methyl 4-amino-2-fluoronicotinate , a modern and increasingly valuable building block, against its more traditional counterparts: Methyl 4-aminonicotinate (the non-halogenated parent) and Methyl 4-amino-2-chloronicotinate (the analogous chloro-derivative). We will dissect their inherent physicochemical differences and, most critically, their divergent reactivity in key synthetic transformations that are fundamental to drug development.

The Contenders: A Physicochemical Overview

The introduction of a halogen at the C-2 position of the 4-aminonicotinate scaffold dramatically alters its electronic and physical properties. The fluorine atom in Methyl 4-amino-2-fluoronicotinate, being the most electronegative element, imparts unique characteristics compared to both chlorine and hydrogen.[5][6]

PropertyMethyl 4-aminonicotinateMethyl 4-amino-2-chloronicotinateMethyl 4-amino-2-fluoronicotinateRationale for Difference
Molecular Weight 152.15 g/mol 186.59 g/mol 170.14 g/mol [7]Atomic mass of the C-2 substituent (H vs. Cl vs. F).
Predicted LogP ~0.4~1.0~0.6[7]Halogens typically increase lipophilicity over hydrogen. Chlorine generally has a greater lipophilic contribution than fluorine.[8][9]
Predicted pKa (Pyridine N) ~4.5 - 5.0~2.5 - 3.0~2.0 - 2.5The strong inductive electron-withdrawing effect of halogens (F > Cl) significantly reduces the basicity of the pyridine nitrogen.[6][10][11]
Metabolic Stability at C-2 Low (Susceptible to oxidation)ModerateHighThe Carbon-Fluorine bond is the strongest single bond to carbon, making it highly resistant to metabolic cleavage by Cytochrome P450 enzymes.[6][9][12]

Strategic Decision Framework for Building Block Selection

The choice between these building blocks is not arbitrary; it is a strategic decision driven by the desired synthetic outcome. The divergent reactivity of the C-F and C-Cl bonds is the primary determinant.

G cluster_reactivity Reactivity Pathway cluster_choice Recommended Building Block start What is the desired transformation at the C-2 position? pd_coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) start->pd_coupling C-C or C-N bond formation snar Nucleophilic Aromatic Substitution (SNAr) start->snar C-O, C-N, or C-S bond formation with strong nucleophiles chloro_block Use Methyl 4-amino-2-chloronicotinate pd_coupling->chloro_block C-Cl bond is the reactive handle for oxidative addition. fluoro_block Use Methyl 4-amino-2-fluoronicotinate snar->fluoro_block C-F bond activates the C-2 position and is an excellent leaving group.

Caption: Decision workflow for selecting the optimal C-2 halogenated pyridine building block based on the desired chemical reaction.

Comparative Reactivity in Core Synthetic Methodologies

The true utility of a building block is defined by its performance in chemical reactions. Here, we benchmark the fluoro- and chloro-derivatives in two of the most powerful transformations in the medicinal chemist's toolkit: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling: The Domain of the Chloro-Pyridine

The Buchwald-Hartwig and Suzuki-Miyaura reactions are foundational methods for constructing C-N and C-C bonds, respectively.[13][14] These reactions rely on the oxidative addition of a palladium catalyst into a carbon-halogen bond. The strength of this bond is the critical factor determining reactivity.

Causality of Reactivity:

  • Methyl 4-amino-2-chloronicotinate: The C-Cl bond is sufficiently weak to readily undergo oxidative addition with modern palladium catalysts, especially on an electron-deficient ring.[13][15] This makes it an excellent electrophilic partner.

  • Methyl 4-amino-2-fluoronicotinate: The C-F bond is exceptionally strong and is generally considered unreactive under typical Suzuki or Buchwald-Hartwig conditions.[13] It does not participate as an electrophile, meaning the C-F bond remains intact throughout the reaction. This property can be exploited for selectivity when other, more labile halogens (like I or Br) are present elsewhere on the molecule.[16]

G Comparative Reactivity in Pd-Catalyzed Cross-Coupling cluster_chloro Methyl 4-amino-2-chloronicotinate cluster_fluoro Methyl 4-amino-2-fluoronicotinate chloro_start Reactant (C-Cl) fluoro_start Reactant (C-F) conditions Pd Catalyst Ligand, Base (e.g., Suzuki Conditions) chloro_start->conditions fluoro_start->conditions product Coupled Product (New C-C Bond at C-2) conditions->product Successful Reaction no_reaction No Reaction at C-2 Position conditions->no_reaction Inert

Caption: The C-Cl bond is reactive in cross-coupling, while the C-F bond is inert, demonstrating orthogonal reactivity.

This protocol provides a robust starting point for coupling aryl boronic acids to the 2-position of the pyridine ring. The use of a modern, electron-rich phosphine ligand (e.g., RuPhos) is often necessary to achieve high yields with chloro-heterocycles.[17]

Step-by-Step Methodology:

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add Methyl 4-amino-2-chloronicotinate (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a suitable base such as K₂CO₃ (3.0 eq.).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent catalyst oxidation.

  • Catalyst & Ligand Addition: Under the inert atmosphere, add the palladium catalyst, such as Pd(OAc)₂ (2 mol %), and the ligand, RuPhos (4 mol %).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 10:1 Toluene/Water. The water is essential for the efficacy of the inorganic base.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-24 hours. Reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-4-aminonicotinate product.

Nucleophilic Aromatic Substitution (SNAr): The Forte of the Fluoro-Pyridine

In SNAr, a potent nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. The reaction rate is governed by two factors: the activation of the ring by electron-withdrawing groups and the stability of the leaving group.

Causality of Reactivity:

  • Methyl 4-amino-2-fluoronicotinate: The fluorine atom is a powerful activator of the pyridine ring for nucleophilic attack due to its strong inductive effect. Critically, fluoride is an excellent leaving group in the rate-determining step of the SNAr mechanism because the highly polarized C-F bond stabilizes the transition state. The reaction of 2-fluoropyridines with nucleophiles is significantly faster than that of 2-chloropyridines.[18]

  • Methyl 4-amino-2-chloronicotinate: While chlorine is also electron-withdrawing, it is a less effective activator and a poorer leaving group than fluorine in this context. Reactions often require harsher conditions (higher temperatures, stronger bases) and may result in lower yields.

This protocol describes the displacement of the fluoride with an alkoxide nucleophile to form a 2-alkoxy-pyridine derivative.

Step-by-Step Methodology:

  • Nucleophile Preparation: In a dry flask under an inert atmosphere, dissolve the desired alcohol (1.2 eq.) in a dry polar aprotic solvent such as DMF or DMSO.

  • Base Addition: Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Substrate Addition: Add a solution of Methyl 4-amino-2-fluoronicotinate (1.0 eq.) in the same dry solvent to the alkoxide mixture.

  • Reaction: Heat the reaction to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the alcohol. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Summary and Strategic Application

The choice between Methyl 4-amino-2-fluoronicotinate and its chloro- and non-halogenated analogs is a clear-cut strategic decision based on the intended synthetic route and desired molecular properties.

Caption: The C-2 substituent centrally dictates key physicochemical and reactivity profiles of the pyridine building block.

  • Choose Methyl 4-amino-2-fluoronicotinate when your strategy involves:

    • Nucleophilic Aromatic Substitution (SNAr) to introduce diverse functionality at the C-2 position.

    • Blocking metabolic oxidation at C-2 to enhance pharmacokinetic properties.[12]

    • Fine-tuning basicity to reduce off-target effects (e.g., hERG) or improve cell permeability.[10]

    • Introducing a hydrogen bond acceptor or specific dipole interactions with a protein target.[6]

  • Choose Methyl 4-amino-2-chloronicotinate when your strategy involves:

    • Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.) to build C-C or C-N bonds at the C-2 position.[13][15]

  • Choose Methyl 4-aminonicotinate when:

    • A non-halogenated scaffold is required for the initial SAR study.

    • The synthetic target does not require functionalization at the C-2 position.

By understanding the fundamental principles of reactivity and the distinct physicochemical contributions of fluorine and chlorine, researchers can leverage this family of pyridine building blocks to accelerate the synthesis of novel, highly-functionalized molecules for drug discovery.

References

  • Giménez, D. et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available from: [Link]

  • Ballell, L. et al. (2007). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ChemInform. Available from: [Link]

  • Kaur, H. et al. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. Available from: [Link]

  • De, S. et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. Available from: [Link]

  • Mucha, I. et al. (2022). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. Available from: [Link]

  • Scott, T.G. & Wotal, A.C. (2023). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Mora-Radó, H. et al. (2021). Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. ChemMedChem. Available from: [Link]

  • Isah, A. & Horton, P. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Available from: [Link]

  • Varghese, J.P. et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available from: [Link]

  • Talha, S.M. et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Wang, G. et al. (2015). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ChemInform. Available from: [Link]

  • Dreher, S.D. et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Available from: [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. (2025). Available from: [Link]

  • Sheng, J. et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. Available from: [Link]

  • Methyl 4-amino-2-fluoronicotinate. Appretech Scientific Limited. Available from: [Link]

  • Mei, H. et al. (2026). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. RSC Medicinal Chemistry. Available from: [Link]

  • den Hertog, H.J. & Jouwersma, C. (1953). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas. Available from: [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. (2018). Available from: [Link]

  • Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes. Dalton Transactions. (2021). Available from: [Link]

  • Bak, M. et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. Available from: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. (2022). Available from: [Link]

  • Xu, D. et al. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research. Available from: [Link]

  • Applications of fluorine-containing amino acids for drug design. ResearchGate. (2019). Available from: [Link]

  • Reddy, T.S. & Li, H. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. J Pharma Care Health Sys. Available from: [Link]

  • Preparation method of 4-amino-2-fluoro-methyl benzamide. Patsnap. (2013). Available from: [Link]

  • Izawa, K. et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Available from: [Link]

  • Preparation method of 2-chloro-4-aminopyridine. Google Patents. (2015).
  • Browne, D.L. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry. Available from: [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. Organic Syntheses. Available from: [Link]

  • Preparation method of 4-amino-2-fluoro-methyl benzamide. Google Patents. (2013).

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Validation

Evaluating the bioisosteric effects of fluorine in Methyl 4-amino-2-fluoronicotinate

Evaluating the Bioisosteric Effects of Fluorine in Methyl 4-amino-2-fluoronicotinate: A Comparative Guide As a Senior Application Scientist in medicinal chemistry, I frequently evaluate building blocks that can rescue a...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Bioisosteric Effects of Fluorine in Methyl 4-amino-2-fluoronicotinate: A Comparative Guide

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate building blocks that can rescue a lead compound from developability bottlenecks. The nicotinate (pyridine-3-carboxylate) core is a ubiquitous pharmacophore, but it often suffers from rapid oxidative metabolism and suboptimal membrane permeability.

In this guide, we will critically analyze the strategic incorporation of a fluorine atom at the C2 position of the nicotinate ring. By comparing Methyl 4-amino-2-fluoronicotinate (CAS: 1804145-93-4) against its hydrogen, hydroxyl, and chlorine analogs, we will dissect the causality behind its physicochemical advantages and provide self-validating experimental protocols to quantify these effects.

The Causality of C2-Fluorination: Structural & Electronic Mechanics

The decision to replace a hydrogen or hydroxyl group with a fluorine atom is rarely arbitrary; it is a calculated manipulation of a molecule's electronic distribution and three-dimensional space . In the context of the 4-aminonicotinate scaffold, the 4-amino group is strongly electron-donating (+M effect). This activates the pyridine ring, making the C2 and C6 positions highly susceptible to electrophilic attack, specifically CYP450-mediated oxidation.

Introducing a fluorine atom at the C2 position triggers three distinct mechanistic shifts:

  • Metabolic Shielding: The C-F bond is exceptionally strong (~116 kcal/mol), and fluorine's van der Waals radius (1.47 Å) is larger than hydrogen (1.20 Å). This provides a steric and thermodynamic shield that effectively blocks C2 hydroxylation .

  • pKa Modulation: Fluorine is the most electronegative element. Its strong inductive electron-withdrawing effect (-I) pulls electron density away from the pyridine nitrogen, significantly lowering its basicity (pKa). This increases the fraction of un-ionized molecules at physiological pH, enhancing passive membrane permeability.

  • Tautomeric Locking: If a hydroxyl group were placed at C2, the molecule would predominantly exist as the 2-pyridone tautomer. Fluorine cannot act as a hydrogen bond donor, locking the molecule in the aromatic pyridine form and preserving the intended 3D geometry of the 4-amino vector.

BioisostereLogic A Methyl 4-amino-2-fluoronicotinate B High Electronegativity (Inductive Effect) A->B Electronic C Van der Waals Radius (1.47 Å vs H 1.20 Å) A->C Steric D Decreased pKa (Reduced basicity) B->D Electron withdrawal F Increased Lipophilicity (Higher LogD) B->F C-F polarization E Metabolic Shielding (Blocks CYP oxidation) C->E Steric block at C2

Logical framework mapping the physicochemical effects of C2-fluorination on the nicotinate core.

Physicochemical & Metabolic Comparison

To objectively evaluate the fluorine bioisostere, we must benchmark it against alternative substitutions at the C2 position. The table below synthesizes the expected physicochemical and in vitro ADME data based on established structure-property relationships .

CompoundC2 SubstitutionPyridine pKa (calc)LogD (pH 7.4)CYP3A4 Intrinsic Clearance (µL/min/mg)Dominant Tautomer
Methyl 4-aminonicotinate -H5.81.245.2 (High)Pyridine
Methyl 4-amino-2-hydroxynicotinate -OHN/A (Amide)0.412.5 (Low)2-Pyridone
Methyl 4-amino-2-chloronicotinate -Cl3.12.418.4 (Moderate)Pyridine
Methyl 4-amino-2-fluoronicotinate -F 3.5 1.8 < 5.0 (Very Low) Pyridine

Data Interpretation: While the chlorine analog (-Cl) also provides metabolic shielding and lowers the pKa, its excessive lipophilicity (LogD 2.4) often leads to non-specific protein binding and poor aqueous solubility. The fluorine analog (-F) strikes the optimal balance: it achieves near-total metabolic stability at C2 while maintaining a "Goldilocks" LogD of 1.8, ideal for oral bioavailability .

Experimental Validation: Self-Validating Protocols

To empirically prove the advantages of Methyl 4-amino-2-fluoronicotinate over its analogs, the following self-validating experimental workflows must be executed. A protocol is only as reliable as its internal controls; therefore, causality and quality control (QC) are baked into every step.

Protocol A: In Vitro CYP450 Microsomal Stability (HLM)

Objective: Quantify the metabolic shielding effect of the C2-fluorine by measuring intrinsic clearance ( CLint​ ). Causality of Design: Because our test compound contains a methyl ester, it is susceptible to non-CYP-mediated hydrolysis by carboxylesterases present in the microsomes. A minus-NADPH control is mandatory to decouple CYP450 oxidation from esterase cleavage.

Step-by-Step Methodology:

  • Preparation: Prepare 1 µM of Methyl 4-amino-2-fluoronicotinate in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Controls:

    • Positive Control: Verapamil (validates CYP3A4 activity).

    • Negative Control: Test compound + HLM without NADPH (validates esterase vs. CYP degradation).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Quench: At t = 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Self-Validation Check: Calculate mass balance. If the parent compound disappears in the minus-NADPH control, esterase inhibitors (e.g., BNPP) must be added to isolate the CYP450 stability data.

AssayWorkflow S1 1. Incubation Setup Test Cmpd + HLM + Controls S2 2. Reaction Initiation Add NADPH at 37°C S1->S2 S3 3. Time-Course Quench Cold MeCN + IS at 0, 15, 30, 60 min S2->S3 S4 4. LC-MS/MS & QC Calculate CL_int Verify Mass Balance S3->S4

Self-validating experimental workflow for evaluating CYP450-mediated microsomal stability.

Protocol B: Thermodynamic Solubility and LogD (pH 7.4) Determination

Objective: Verify that the inductive effect of fluorine optimizes lipophilicity without collapsing aqueous solubility. Causality of Design: Shake-flask methods are superior to kinetic solubility assays here because we need the system to reach thermodynamic equilibrium to accurately reflect the crystalline penalty induced by the planar fluoronicotinate core.

Step-by-Step Methodology:

  • Equilibration: Add 1 mg of solid Methyl 4-amino-2-fluoronicotinate to a vial containing 1 mL of octanol and 1 mL of PBS (pH 7.4).

  • Agitation: Shake the biphasic system at 25°C for 24 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes to resolve the octanol and aqueous phases.

  • Quantification: Carefully sample both phases. Dilute appropriately and quantify the concentration of the compound in each phase using HPLC-UV.

  • Self-Validation Check: Calculate the total mass recovered across both phases. A recovery of <95% indicates non-specific binding to the vial walls or interfacial precipitation, invalidating the LogD calculation.

Conclusion & Application Notes

The strategic substitution of hydrogen for fluorine in Methyl 4-amino-2-fluoronicotinate is a masterclass in bioisosteric design. By leveraging fluorine's unique combination of high electronegativity and moderate steric bulk, medicinal chemists can successfully shield the vulnerable C2 position from CYP450 oxidation while simultaneously tuning the pyridine pKa to enhance membrane permeability. When integrated into a larger drug scaffold, this building block serves as a robust foundation for overcoming late-stage developability and pharmacokinetic attrition.

References

  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems | Source: National Institutes of Health (NIH) | URL: [Link] [[1.10]]

  • Title: Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation | Source: Journal of the American Chemical Society (JACS) | URL: [Link] [[1.14]]

  • Title: The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres | Source: ChemRxiv | URL: [Link] [[1.8]]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of Methyl 4-amino-2-fluoronicotinate

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. Methyl 4-amino-2-f...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. Methyl 4-amino-2-fluoronicotinate, a substituted aminopyridine, represents a class of compounds with significant biological activity and, consequently, requires meticulous handling from cradle to grave. Improper disposal can lead to environmental contamination, pose health risks, and result in significant regulatory penalties.[1]

This guide provides a direct, procedural framework for the safe management and disposal of Methyl 4-amino-2-fluoronicotinate waste. The protocols herein are designed to establish a self-validating system of safety and compliance, grounded in authoritative regulatory standards and sound scientific principles.

Hazard Assessment and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for Methyl 4-amino-2-fluoronicotinate may not always be accessible, we can infer its likely hazards by examining structurally analogous compounds, such as fluorinated aminopyridines.

Inferred Hazard Profile: The structure combines a pyridine ring, an amine group, and a fluorine atom. This combination suggests several potential hazards:

  • Toxicity: Aminopyridines can be toxic if swallowed, inhaled, or absorbed through the skin.[2] 4-Aminopyridine, a related compound, is classified as an acutely hazardous waste (P-listed) by the EPA, indicating high toxicity.[3][4]

  • Irritation: The compound is likely to be a skin and serious eye irritant.[5][6]

  • Environmental Hazards: Many specialized organic molecules are harmful to aquatic life.[2][7]

  • Hazardous Decomposition: During thermal decomposition (e.g., in a fire), fluorinated organic compounds can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen fluoride (HF).[5][8][9]

Waste Classification: Given these potential hazards, all waste containing Methyl 4-amino-2-fluoronicotinate must be treated as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), it is illegal to dispose of such chemicals in the regular trash or down the sewer.[1] The laboratory is responsible for tracking this waste from its point of generation to its final disposal.[10]

Hazard CategoryAnticipated RiskRationale & Key Considerations
Acute Toxicity High (Oral, Dermal, Inhalation)Based on analogs like 4-aminopyridine (P-listed waste)[3][4]. Assume acute toxicity for maximum safety.
Skin/Eye Irritation HighCommon characteristic of functionalized aromatic amines.[6][9][11]
Environmental Moderate to HighPotential for harm to aquatic life.[2][7] Must not enter waterways.
Reactivity Low (Stable)Incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5]
Decomposition High HazardThermal breakdown can release corrosive hydrogen fluoride (HF) and nitrogen oxides (NOx).[8][9]

Standard Operating Procedure (SOP) for Waste Management

This section provides a step-by-step protocol for the safe handling and accumulation of Methyl 4-amino-2-fluoronicotinate waste within the laboratory.

Step 1: Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: Standard laboratory coat.

  • Respiratory Protection: Use only within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

Step 2: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect unreacted reagent, contaminated consumables (e.g., weigh boats, wipes), and contaminated PPE in a dedicated, compatible container.

  • Liquid Waste: Collect reaction residues and solvent rinses in a separate, compatible liquid waste container.

  • Incompatibilities: DO NOT mix Methyl 4-amino-2-fluoronicotinate waste with strong oxidizing agents or strong acids.[5]

Step 3: Containerization and Labeling

All waste must be accumulated in appropriate containers that meet OSHA and EPA standards.[1][10]

  • Container Requirements:

    • Must be chemically compatible with the waste.

    • Must be free of damage and able to be securely sealed.[1]

    • Store in a well-ventilated area, preferably within a fume hood or a designated cabinet.

  • Labeling Protocol:

    • The container must be clearly marked with the words "Hazardous Waste" .[10]

    • List all chemical constituents by their full name (no abbreviations) and their approximate percentages.

    • Include the relevant hazard warnings (e.g., "Toxic," "Irritant").[10]

    • The accumulation start date is not required while in the lab's satellite area but must be added when moved to a central storage area.[10]

Step 4: On-Site Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate waste in an SAA, which is an area at or near the point of generation and under the control of laboratory personnel.[10][12]

  • The SAA must be within the line of sight of where the waste is generated.[10]

  • A lab may have multiple SAAs.

  • For academic laboratories operating under the EPA's Subpart K regulations, waste can be accumulated for up to six months before it must be removed from the lab.[1][13]

Step 5: Arranging for Final Disposal

The final disposal of hazardous waste must be conducted by a licensed and certified hazardous waste disposal company.[10] This vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

G cluster_0 Waste Generation & Segregation Workflow Generate Methyl 4-amino-2-fluoronicotinate Waste Generated Decision What is the waste form? Generate->Decision Solid Solid Waste (e.g., powder, contaminated wipes) Decision->Solid Solid Liquid Liquid Waste (e.g., reaction mixture, rinsate) Decision->Liquid Liquid Container Empty Stock Container Decision->Container Empty Container CollectSolid Collect in Labeled Solid Hazardous Waste Container Solid->CollectSolid CollectLiquid Collect in Labeled Liquid Hazardous Waste Container Liquid->CollectLiquid Decon Decontaminate Container (Triple Rinse) Container->Decon Store Store in Satellite Accumulation Area (SAA) CollectSolid->Store CollectLiquid->Store CollectRinse Collect First 3 Rinses as Hazardous Liquid Waste Decon->CollectRinse DisposeContainer Dispose of Rinsed Container as Non-Hazardous Waste Decon->DisposeContainer CollectRinse->CollectLiquid Vendor Arrange Pickup by Licensed Disposal Vendor Store->Vendor

Caption: Waste Segregation and Disposal Decision Workflow.

Decontamination and Spill Management

Accidents can happen, and a clear plan for managing spills and decontaminating containers is essential.

Small Spill Cleanup Protocol
  • Evacuate and Secure: Ensure the immediate area is clear of personnel.

  • Ventilate: Ensure the chemical fume hood is operating correctly.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill. Avoid raising dust.[5]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]

  • Clean: Wipe the spill area with a suitable solvent, collecting the wipes as hazardous waste.

  • Report: Inform your institution's Environmental Health & Safety (EHS) office of the spill.

Empty Container Decontamination

Because this compound should be treated as acutely toxic, empty containers require special handling.

  • Triple Rinse: The first rinse of a container that held an acutely toxic chemical must be collected and disposed of as hazardous waste.[14] For best practice, collect the first three rinses with a suitable solvent (e.g., methanol, acetone).

  • Collection: Add the rinsate to your liquid hazardous waste container.

  • Final Disposal: Once triple-rinsed and air-dried, the container can typically be disposed of as non-hazardous solid waste (e.g., broken glass box).[14]

Final Disposal Technologies: The Scientific Imperative

The ultimate goal of disposal is the complete destruction of the hazardous compound. For fluorinated organics like Methyl 4-amino-2-fluoronicotinate, this presents a unique challenge due to the strength of the carbon-fluorine (C-F) bond.

  • High-Temperature Incineration: This is the preferred and most effective disposal method.[15][16] Facilities must be capable of reaching temperatures high enough (often >1,400°C) and for a sufficient residence time to break the stable C-F bond.[17][18]

    • Causality: Incomplete combustion can create smaller, potentially hazardous fluorinated byproducts.[17] Furthermore, the fluorine is converted to hydrogen fluoride (HF), a highly corrosive acid. Therefore, the incinerator must be equipped with specialized "scrubbers" to neutralize these acidic gases before they are released into the atmosphere.[8]

  • Hazardous Waste Landfill: While a compliant option, disposal in a specially designed hazardous waste landfill only contains the chemical, it does not destroy it.[15][16] This method poses a long-term risk of environmental release and is less preferable than destruction via incineration.[16]

  • Deep Well Injection: This method involves injecting liquid waste into deep, geologically stable underground formations.[15][16] It is a viable option for liquid waste streams but, like landfills, represents containment rather than destruction.

By adhering to these rigorous procedures, you ensure the safe management of Methyl 4-amino-2-fluoronicotinate waste, protecting yourself, your colleagues, and the environment, thereby upholding the integrity and responsibility of your scientific research.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21).
  • SAFETY DATA SHEET: 2-Amino-4-methylpyridine. (n.d.). Thermo Fisher Scientific.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • Laboratory Hazardous Waste Accumulation and Treatment. (2026, February 15). California Department of Toxic Substances Control.
  • SAFETY DATA SHEET: 2-Amino-4-fluoropyridine. (n.d.).
  • Guide to the Safe Handling of Fluoropolymer Resins. (n.d.). Plastics Industry Association.
  • Got Forever Chemical Materials? How to Respond Safely and Compliantly. (2023, September 27). Triumvirate Environmental.
  • Guidelines for Disposing of PFAs - MCF Environmental Services. (2023, December 27).
  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • SAFETY DATA SHEET: 1-Amino-4-methylpiperazine. (2016, October 18). Thermo Fisher Scientific.
  • SAFETY DATA SHEET: N'-Methyl-2-amino-4-nitroaniline. (2016, February 15). LGC Standards.
  • Aminopyridines. (n.d.). US EPA.
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (n.d.). US EPA.
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). US EPA.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). US EPA.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • SAFETY DATA SHEET: Methyl 4-aminobenzoate. (n.d.).

Sources

Handling

Personal protective equipment for handling Methyl 4-amino-2-fluoronicotinate

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and researchers with a rigorous, mechanistically grounded framework for handling Methyl 4-amino-2-fluoronicotinat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and researchers with a rigorous, mechanistically grounded framework for handling Methyl 4-amino-2-fluoronicotinate . This guide transcends basic safety data sheets by explaining the causality behind each safety measure, ensuring your laboratory operations are both compliant and inherently safe.

Section 1: Chemical Profile & Hazard Rationale

Before handling any specialized building block, it is critical to understand how its molecular structure dictates its hazard profile and handling requirements.

PropertyData / Specification
Chemical Name Methyl 4-amino-2-fluoronicotinate
CAS Number 1804145-93-4
Molecular Weight 170.14 g/mol
GHS Classification GHS07 (Warning)
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)[1]
Storage Conditions 2-8°C, sealed in dry conditions[2]

Mechanistic Rationale for Hazards: The presence of a fluorine atom on the pyridine ring significantly alters the molecule's physicochemical profile. Fluorination increases lipophilicity, which enhances the potential for dermal penetration through the stratum corneum compared to non-fluorinated analogs[3]. Furthermore, the primary amino group acts as a known skin irritant and potential sensitizer. Because this compound is typically handled as a fine powder, the risk of aerosolization and subsequent respiratory irritation (H335) is high. Therefore, stringent engineering controls and targeted Personal Protective Equipment (PPE) are legally and operationally mandated[4].

Section 2: Comprehensive PPE Matrix

Standard laboratory PPE is insufficient for functionalized heteroaromatics. The following matrix details the specific equipment required and the operational logic behind each choice, in compliance with OSHA Standard 1910.132[4].

Protection ZoneRequired EquipmentMechanistic Rationale
Eye/Face Tightly fitting safety goggles (ANSI Z87.1 or EN 166).Prevents fine particulate dust from aerosolizing and contacting the highly vascularized ocular mucosa.
Hands Nitrile gloves (minimum 0.11 mm thickness). Double-glove for bulk transfers.Heterocyclic amines can permeate latex. Nitrile provides a superior barrier against non-polar and slightly polar organic powders.
Respiratory N95 or P100 particulate respirator.Required if handling outside a certified chemical fume hood or during spill cleanup to prevent inhalation of H335-classified dust[1].
Body Flame-resistant Nomex or standard 100% cotton lab coat, fully buttoned.Minimizes skin exposure and prevents electrostatic buildup, which can cause fluorinated powders to aerosolize.

Section 3: Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure absolute containment during experimental setups.

Phase 1: Pre-Operational Setup

  • Fume Hood Validation: Verify the chemical fume hood is operating at a face velocity of 80-120 feet per minute (fpm). Self-validation: Do not proceed if the flow monitor alarm is active or if the sash is above the designated safe operating height.

  • Temperature Equilibration: Remove the sealed container of Methyl 4-amino-2-fluoronicotinate from 2-8°C storage. Allow it to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold container causes ambient moisture condensation, which can degrade the ester group and cause the powder to clump, increasing handling difficulty.

  • PPE Donning: Inspect and don all required PPE as outlined in the matrix above[4].

Phase 2: Weighing and Transfer

  • Anti-Static Preparation: Use an anti-static weighing boat and pass it over an ionizer if available. Causality: Fine powders of fluorinated organics hold static charge, leading to sudden aerosolization and cross-contamination.

  • Weighing: Carefully dispense the required mass using a clean, dry stainless-steel spatula inside the fume hood.

  • In-Hood Dissolution: To eliminate dust exposure during transfer to the main reactor, dissolve the powder in your designated reaction solvent (e.g., DMF, DCM, or DMSO) directly inside the fume hood.

  • Transfer: Transfer the dissolved liquid solution to the main reaction vessel using a sealed syringe or closed addition funnel.

Phase 3: Decontamination and Doffing

  • Surface Cleaning: Wipe down the balance and spatulas with an appropriate solvent (e.g., isopropanol or ethanol) followed by a standard soap and water wash.

  • PPE Doffing: Remove outer gloves inside the hood, turning them inside out to trap residual particulates. Wash hands thoroughly with soap and water immediately after removing the inner gloves.

Section 4: Spill Response and Disposal Plan

In the event of a minor spill (< 50g) of Methyl 4-amino-2-fluoronicotinate, execute the following containment and disposal plan:

  • Containment: Immediately evacuate the immediate area to allow the dust to settle. Do not attempt to clean without upgrading PPE (don a P100 respirator).

  • Suppression: Moisten the spill lightly with a low-volatility solvent (such as water or a dilute surfactant) to suppress dust. Crucial: Do not dry sweep, as this will aerosolize the toxic particulates[5].

  • Collection: Use a wet-wipe method or a dedicated HEPA-filtered vacuum to collect the moistened material.

  • Disposal: Place all contaminated wipes and collected material into a clearly labeled, sealable hazardous waste container. Dispose of via an EPA-approved incineration facility. Do not flush down the drain due to the aquatic toxicity inherent to many halogenated pyridines.

Section 5: Operational Logic Diagram

G Start Initiate Handling Protocol PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Certified Chemical Fume Hood PPE->Hood Weigh Weigh using Anti-static Techniques Hood->Weigh Spill Spill Occurred? Weigh->Spill WetWipe Moisten & Wet-Wipe (Do Not Dry Sweep) Spill->WetWipe Yes Dissolve Dissolve in Solvent Inside Hood Spill->Dissolve No Waste Dispose as Hazardous Chemical Waste WetWipe->Waste Clean Decontaminate Surfaces & Doff PPE Waste->Clean Transfer Transfer Liquid to Reaction Vessel Dissolve->Transfer Transfer->Clean

Operational workflow and spill response logic for Methyl 4-amino-2-fluoronicotinate.

References

  • Title: Personal Protective Equipment - Standard 1910.132 Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Pyridine - Toxicity and Hazards Source: PubChem / National Institutes of Health (NIH) URL: [Link]

Sources

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